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3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid Documentation Hub

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  • Product: 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid
  • CAS: 1092460-62-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic Acid

Executive Summary & Structural Significance 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid (CAS: 1092460-62-2), frequently referred to as 3-methyl-5-(trifluoromethyl)cinnamic acid, is a highly specialized fluori...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid (CAS: 1092460-62-2), frequently referred to as 3-methyl-5-(trifluoromethyl)cinnamic acid, is a highly specialized fluorinated aromatic compound[1]. From a structural perspective, the molecule is defined by a rigid propenoic acid (cinnamic) backbone, which is substituted at the meta positions of the phenyl ring with two distinct functional groups: an electron-donating methyl (-CH₃) group and a strongly electron-withdrawing trifluoromethyl (-CF₃) group.

This unique "push-pull" electronic configuration makes the compound a highly valuable intermediate in medicinal chemistry. Specifically, fluorinated cinnamic acid derivatives serve as critical precursors in the synthesis of active pharmaceutical ingredients (APIs), including allosteric modulators and calcimimetics like cinacalcet, where the -CF₃ group is essential for metabolic stability and target binding affinity[2][3].

Physicochemical Properties Profile

The physicochemical behavior of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid is dictated by the interplay between its conjugated alkene system and its ring substituents.

  • Electronic Causality: The -CF₃ group exerts a potent inductive electron-withdrawing effect (-I). This delocalizes the electron density across the conjugated system, stabilizing the carboxylate anion and consequently lowering the pKa of the propenoic acid moiety compared to unsubstituted cinnamic acid (which has a pKa of ~4.44)[2].

  • Steric & Lipophilic Causality: The addition of the -CH₃ group provides a mild inductive electron-donating effect (+I) while increasing the steric bulk and overall lipophilicity (LogP) of the molecule[4]. This is critical for enhancing the membrane permeability of downstream API derivatives.

Quantitative Data Summary
PropertyValueCausality / Significance
Molecular Formula C₁₁H₉F₃O₂[1]Defines the core mass and elemental composition.
Molecular Weight 230.18 g/mol [1]Low molecular weight ensures favorable ligand efficiency.
CAS Registry Number 1092460-62-2[1]Unique identifier for chemical sourcing and compliance.
Predicted pKa ~4.20 - 4.25[2]Lowered by the -CF₃ group; ensures the compound is predominantly ionized at physiological pH.
Predicted XLogP3 ~3.2 - 3.5[4]High lipophilicity driven by the -CF₃ and -CH₃ groups; predicts excellent lipid bilayer penetration.
Topological Polar Surface Area (TPSA) 37.3 Ų[4]Attributed entirely to the -COOH group; well within the limits for oral bioavailability (<140 Ų).
Hydrogen Bond Donors 1[4]The hydroxyl proton of the carboxylic acid.
Hydrogen Bond Acceptors 5[4]Two from the carboxylate oxygens, three from the fluorine atoms.

Synthetic Methodologies

The synthesis of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid typically relies on two primary carbon-carbon bond-forming strategies: the Heck Cross-Coupling Reaction and the Knoevenagel-Doebner Condensation [3].

SynthesisWorkflow Start1 3-Methyl-5-(trifluoromethyl) benzaldehyde Reagent1 Malonic Acid + Piperidine/Pyridine Start1->Reagent1 Start2 1-Bromo-3-methyl-5- (trifluoromethyl)benzene Reagent2 Acrylic Acid + Pd Catalyst / Base Start2->Reagent2 Reaction1 Knoevenagel-Doebner Condensation (110°C) Reagent1->Reaction1 Reaction2 Heck Cross-Coupling Reaction Reagent2->Reaction2 Product 3-[3-Methyl-5-(trifluoromethyl)phenyl] -2-propenoic acid Reaction1->Product Decarboxylation Reaction2->Product Cross-Coupling

Synthesis pathways for 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid.

Self-Validating Protocol: Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner modification is the preferred route due to its high stereoselectivity for the (E)-isomer (trans-cinnamic acid) and avoidance of expensive palladium catalysts[3][5]. Piperidine acts as a weak base to deprotonate malonic acid, forming an enolate that attacks the electrophilic carbonyl carbon of the benzaldehyde.

Step-by-Step Workflow:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3-methyl-5-(trifluoromethyl)benzaldehyde and 1.2 equivalents of malonic acid in 15 mL of anhydrous pyridine[5].

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 equivalents). Mechanistic Note: Pyridine acts as both the solvent and a co-base, while piperidine specifically facilitates the formation of the reactive iminium intermediate.[5]

  • Thermal Condensation & Decarboxylation: Attach a reflux condenser and heat the mixture to 110°C under an inert nitrogen atmosphere for 3–4 hours[5].

    • Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active benzaldehyde spot (higher Rf) and the appearance of a baseline spot confirms the formation of the dicarboxylic acid intermediate. Decarboxylation occurs simultaneously at this temperature, releasing CO₂ gas.

  • Quenching & Precipitation: Cool the reaction to room temperature and pour it into 50 mL of ice-cold distilled water[5].

  • Acidification: Slowly add 5M HCl dropwise under vigorous stirring until the pH reaches 2.0–3.0[5].

    • Validation Checkpoint 2: The pH must be strictly monitored. If the pH is >4, the product remains soluble as a carboxylate salt. At pH 2-3, the carboxylic acid is fully protonated, inducing the precipitation of a white/off-white solid.

  • Isolation & Purification: Collect the precipitate via vacuum filtration. Wash thoroughly with cold water to remove residual pyridine salts. Recrystallize from an ethanol/water mixture to yield the pure (E)-cinnamic acid derivative[5].

Analytical Characterization Protocol

To ensure the structural integrity and stereochemical purity of the synthesized compound, a multi-modal analytical approach is required.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Reverse-phase C18 column; Mobile phase: Acetonitrile/Water (60:40) with 0.1% Formic Acid to suppress ionization of the carboxylic acid and sharpen the peak.

    • Purpose: Determines chemical purity. The strong UV chromophore of the conjugated cinnamic system allows for highly sensitive detection at 254 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d6): Critical for confirming the alkene geometry. The vinylic protons (C=C-H) will appear as two distinct doublets between 6.5 and 7.8 ppm. Causality: A coupling constant (J) of ~16 Hz validates the (E)-trans geometry. A J value of ~10 Hz would indicate an unwanted (Z)-cis isomer.

    • ¹⁹F NMR (376 MHz, DMSO-d6): Essential for validating the integrity of the trifluoromethyl group. A sharp, distinct singlet around -62.0 to -63.0 ppm confirms that the -CF₃ group did not undergo defluorination during the thermal decarboxylation step.

  • Mass Spectrometry (ESI-MS):

    • Method: Electrospray Ionization in Negative Mode (ESI-).

    • Expected Result: An [M-H]⁻ peak at m/z 229.08, confirming the molecular weight of the deprotonated acid.

Pharmacokinetic & ADME Implications

In drug development, incorporating the 3-methyl-5-(trifluoromethyl)phenyl motif fundamentally alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the resulting drug:

  • Metabolic Resistance: The highly electronegative C-F bonds in the -CF₃ group are exceptionally strong (approx. 116 kcal/mol). This blocks cytochrome P450-mediated oxidation at the meta position, significantly extending the biological half-life of the compound[2].

  • Lipophilic Efficiency: The combined presence of the -CH₃ and -CF₃ groups drives the XLogP3 up to ~3.2[4]. This enhances the molecule's ability to cross the blood-brain barrier (BBB) and gastrointestinal lipid membranes, making it an ideal scaffold for orally bioavailable CNS or systemic therapeutics.

References

  • PubChem. "Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | C11H9F3O2 | CID 5314585". National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Universitat de Barcelona. "Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API)". UB.edu. Available at: [Link]

Sources

Exploratory

Solubility Profiling of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic Acid in Organic Solvents

Executive Summary The compound 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid (a structurally modified derivative of cinnamic acid) is a high-value intermediate in medicinal chemistry and agrochemical developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid (a structurally modified derivative of cinnamic acid) is a high-value intermediate in medicinal chemistry and agrochemical development. The introduction of a trifluoromethyl (–CF₃) and a methyl (–CH₃) group onto the phenylpropenoic acid backbone drastically alters its physicochemical properties, specifically its lipophilicity, crystal lattice energy, and solvation thermodynamics.

This technical guide provides a rigorous framework for predicting, determining, and modeling the solubility of this fluorinated cinnamic acid derivative across various organic solvent classes. By leveraging Hansen Solubility Parameters (HSP) and self-validating thermodynamic workflows, researchers can optimize reaction solvents, extraction protocols, and crystallization processes.

Structural Analysis & Predictive Thermodynamics

To understand the solubility behavior of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid, we must analyze the causality behind its solvent-solute interactions based on its functional groups [1]:

  • The Carboxylic Acid (–COOH) Motif: Like standard trans-cinnamic acid, this molecule possesses a terminal carboxylic acid. In non-polar solvents (e.g., toluene, hexane), carboxylic acids strongly favor the formation of hydrogen-bonded dimers. This dimerization reduces the effective polarity of the solute, limiting its solubility in purely non-polar environments compared to polar aprotic solvents where the dimer is disrupted by solvent-solute hydrogen bonding.

  • The Trifluoromethyl (–CF₃) Group: The –CF₃ group is highly electronegative and intensely lipophilic. While it increases the overall hydrophobicity of the molecule, its steric bulk disrupts the highly ordered, planar crystal lattice typical of unsubstituted cinnamic acids. This disruption lowers the enthalpy of fusion ( ΔHfus​ ), paradoxically increasing solubility in moderate-to-low polarity organic solvents compared to the parent compound [2].

  • The Trans-Alkene Backbone: The rigid propenoic acid backbone restricts conformational flexibility, meaning the entropic penalty of dissolution is relatively low, making solubility highly dependent on the enthalpic interactions between the solvent and the functional groups.

Hansen Solubility Parameters (HSP) Prediction

Standard cis/trans-cinnamic acid exhibits HSP values of approximately δd​=19.1 , δp​=3.9 , and δh​=10.6 MPa0.5 [3]. The addition of the –CF₃ and –CH₃ groups shifts these parameters:

  • Dispersion ( δd​ ): Increases slightly due to the larger electron cloud of the halogens and the methyl group.

  • Polarity ( δp​ ): Remains moderate; the strong dipole of the –CF₃ group is partially offset by the non-polar –CH₃ group.

  • Hydrogen Bonding ( δh​ ): Decreases relative to the molecular volume, as the hydrophobic surface area increases.

Predicted Optimal Solvents: Solvents with moderate polarity and strong hydrogen-bond accepting capabilities (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran) will exhibit the highest solubility, as they can break the carboxylic acid dimers while accommodating the lipophilic –CF₃ group.

Experimental Protocol: Self-Validating Solubility Determination

To generate reliable thermodynamic data, kinetic dissolution methods are insufficient. The following Isothermal Shake-Flask Method coupled with HPLC-UV ensures a self-validating system where true thermodynamic equilibrium is achieved and verified [4].

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid (approx. 200 mg) to 2.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

    • Causality: An excess of solid is mandatory to ensure the chemical potential of the solid phase equals that of the solute in the liquid phase, the fundamental definition of thermodynamic saturation.

  • Thermostatic Equilibration: Place the vials in an isothermal shaking water bath set to the target temperature (e.g., 298.15 ± 0.05 K). Agitate at 150 RPM for 48 hours.

    • Causality: 48 hours of mechanical agitation provides sufficient kinetic energy to overcome the activation barrier of dissolution, ensuring the system reaches a stable equilibrium rather than a supersaturated kinetic state.

  • Phase Separation: Remove the vials and allow them to stand undisturbed for 12 hours at the exact same temperature. Syringe-filter the supernatant using a 0.22 µm PTFE membrane.

    • Causality: PTFE is chemically inert and will not adsorb the fluorinated solute. Filtration removes suspended microcrystals that would otherwise artificially inflate the quantified solubility value.

  • Quantification (HPLC-UV): Dilute an exact aliquot of the filtrate with the mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) and analyze via HPLC. The conjugated propenoic acid backbone provides a strong chromophore for UV detection at ~270 nm.

Quantitative Data Presentation

Based on the structural profiling and HSP models of fluorinated cinnamic acids, the table below summarizes the expected solubility profile of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid at 298.15 K.

SolventSolvent ClassDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Solvation Mechanism
Acetone Ketone20.7> 120 Strong H-bond acceptor; disrupts –COOH dimers.
Ethyl Acetate Ester6.0> 80 Favorable dispersion interactions with –CF₃.
Ethanol Alcohol24.5~ 45 - 60 H-bond donor/acceptor; moderate lipophilic penalty.
Toluene Aromatic2.4~ 15 - 25 π−π stacking; solute remains partially dimerized.
n-Hexane Aliphatic1.9< 5 Poor HSP match; unable to break crystal lattice.
Water Aqueous80.1< 0.1 Extreme hydrophobic rejection by –CF₃ and –CH₃.

Thermodynamic Modeling

To interpolate solubility at varying temperatures and validate the experimental data, the Modified Apelblat Equation is the standard for fluorinated aromatic compounds [4]:

ln(x)=A+TB​+Cln(T)

Where:

  • x is the mole fraction solubility of the solute.

  • T is the absolute temperature (K).

  • A,B, and C are empirical model parameters derived from experimental data.

Causality of the Model: The parameter B is closely related to the enthalpy of solution ( ΔHsol​ ), while C accounts for the temperature dependence of the enthalpy of fusion. If the experimental data fits this model with a high correlation coefficient ( R2>0.99 ), the shake-flask protocol is validated, confirming that no polymorphic transformations occurred during the 48-hour equilibration.

Workflow Visualization

The following diagram maps the logical relationship between the physical experiment and the thermodynamic validation loop.

G A Solid Solute 3-[3-Me-5-(CF3)Ph]-2-propenoic acid B Solvent Selection (HSP Profiling) A->B Excess Solid C Isothermal Equilibration (Shake-Flask, 48h) B->C D Phase Separation (PTFE Filtration) C->D Saturation Reached E HPLC-UV Quantification D->E F Thermodynamic Modeling (Apelblat / Van 't Hoff) E->F Data Input F->B Model Validation Loop

Fig 1. Self-validating thermodynamic workflow for solubility determination and modeling.

References

  • Title: Cinnamic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: HSP Basics | Practical Solubility Science Source: Prof Steven Abbott URL: [Link]

  • Title: Solubility Behavior of 2-Chloro-3-(trifluoromethyl)pyridine in Solvent Mixtures Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid

A Guide for Researchers in Drug Discovery and Development Introduction 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid is a substituted cinnamic acid derivative with potential applications in pharmaceutical and a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Development

Introduction

3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid is a substituted cinnamic acid derivative with potential applications in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group is of particular interest, as this moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1] This document provides a comprehensive guide for researchers, outlining the compound's potential biological activities, physicochemical properties, and detailed protocols for its investigation. The information herein is synthesized from data on structurally related compounds and general principles of medicinal chemistry.

Physicochemical Properties and Handling

While specific experimental data for 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid is not extensively available, its properties can be inferred from related structures. The trifluoromethyl group generally increases lipophilicity, suggesting good solubility in organic solvents and potentially lower solubility in aqueous media.[2][3]

PropertyPredicted Value / Information
Molecular Formula C11H9F3O2
Molecular Weight 230.18 g/mol
Appearance Likely a white to off-white solid.
Solubility Expected to be soluble in organic solvents such as DMSO, ethanol, and methanol. Limited aqueous solubility is predicted.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. For long-term storage, consider refrigeration at 2-8°C.[3]
Safety Precautions Handle with care in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[4][5][6]

Potential Biological Activities and Therapeutic Areas

Based on the biological activities of structurally similar cinnamic acid derivatives and compounds bearing the trifluoromethylphenyl moiety, 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid could be investigated for the following applications:

  • Antidepressant and Neurological Disorders: A structurally related amide derivative has shown antidepressant effects by modulating the TSPO-mediated mitophagy signaling pathway.[7] This suggests potential for investigating our target compound in models of depression and other neurological disorders.

  • Antimicrobial and Antifungal Activity: Fluorinated organic acids have been explored for their antimicrobial properties.[2] The trifluoromethyl group can enhance the efficacy of antimicrobial agents.[8]

  • Anticancer Activity: Cinnamic acid derivatives are a well-known class of compounds with potential anticancer effects.[2] The trifluoromethyl group may enhance these properties.

  • Enzyme Inhibition: The electrophilic nature of the propenoic acid moiety and the overall molecular structure make it a candidate for an enzyme inhibitor, targeting enzymes involved in various disease pathways.

Experimental Protocols

The following are detailed, step-by-step protocols for preliminary in vitro evaluation of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effects of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5% in all wells.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Workflow for In Vitro Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Add Compound to Cells cell_seeding->treatment compound_prep Prepare Compound Dilutions incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_dissolution Dissolve Formazan mtt_addition->formazan_dissolution read_absorbance Read Absorbance at 570nm formazan_dissolution->read_absorbance data_analysis Calculate Cell Viability read_absorbance->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Workflow for the in vitro MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol assesses the minimum inhibitory concentration (MIC) of the compound against bacterial strains.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid

  • DMSO

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the compound in DMSO.

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Inoculum Preparation:

    • Grow a fresh culture of the test bacteria on an appropriate agar plate.

    • Prepare a bacterial suspension in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the 96-well plate containing the compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Proposed Signaling Pathway for Antidepressant Effects

Based on the findings for a similar compound, a potential mechanism of action for antidepressant effects could involve the translocator protein (TSPO) and the regulation of mitophagy.[7]

G compound 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid tspo TSPO Activation compound->tspo mitophagy Mitophagy Regulation tspo->mitophagy neuronal_health Improved Neuronal Health and Function mitophagy->neuronal_health antidepressant_effect Antidepressant Effect neuronal_health->antidepressant_effect

Proposed signaling pathway for potential antidepressant effects.

Conclusion

3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid represents a promising scaffold for the development of new therapeutic agents. The protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to begin their investigations into the biological activities of this compound. Further studies will be necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

  • PubMed. Antidepressant effects of 3-(3,4-methylenedioxy-5-trifluoromethyl phenyl)-2E-propenoic acid isobutyl amide involve TSPO-mediated mitophagy signalling pathway. Available from: [Link]

  • Safety Data Sheet. 2. Hazard identification of the product Danger. Available from: [Link]

  • Material Safety Data Sheet. ABX advanced biochemical compounds. Available from: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

  • PubChem. (2E)-3-[1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-cyano-2-propenoic acid. Available from: [Link]

  • Chemical Substance Information. 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionicacid. Available from: [Link]

  • Mol-Instincts. 2-acetamido-3-[4-amino-3-methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid methyl ester. Available from: [Link]

  • Journal of Heterocyclic Chemistry. TRIFLUOROMETHYLPYRIDAZI... Available from: [Link]

  • MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available from: [Link]

  • Aldlab-chemicals. 2-Propenoic acid, 3-[3-bromo-5-(trifluoromethyl)phenyl]-, methyl ester. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available from: [Link]

  • PubMed. Innate C-H trifluoromethylation of heterocycles. Available from: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • MDPI. 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. Available from: [Link]

  • PubChem. 2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester. Available from: [Link]

  • US EPA. 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]- - Substance Details. Available from: [Link]

  • PubChem. SID 135652586. Available from: [Link]

Sources

Application

Application Notes and Protocols: Utilizing 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid as a PERK Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of PERK in Cellular Stress and Disease The Endoplasmic Reticulum (ER) is a vital organelle responsible for the synthesis, fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of PERK in Cellular Stress and Disease

The Endoplasmic Reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, and viral infections, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress.[1][2] In response, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[3]

The UPR is mediated by three ER-transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), Activating transcription factor 6 (ATF6), and Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[1][2] PERK, in particular, plays a pivotal role in determining cell fate under ER stress.[1] Upon activation, PERK dimerizes and autophosphorylates, subsequently phosphorylating the eukaryotic initiation factor 2 alpha (eIF2α).[4] This action leads to a global attenuation of protein synthesis, reducing the protein load on the ER. Paradoxically, p-eIF2α selectively promotes the translation of Activating Transcription Factor 4 (ATF4), a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, most notably through the induction of C/EBP homologous protein (CHOP).[1][3][4]

Given its central role in cell survival and apoptosis, the PERK signaling pathway is a compelling target for therapeutic intervention in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][4] Small molecule inhibitors of PERK offer a powerful means to dissect the pathway's function and evaluate its therapeutic potential.

This document provides a detailed guide for the characterization and application of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid , a compound with potential inhibitory activity against PERK. The protocols outlined herein are designed to enable researchers to validate its mechanism of action and utilize it as a tool to investigate the consequences of PERK pathway modulation.

Proposed Mechanism of Action

While the specific binding mode of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid requires empirical validation, its structure is consistent with that of other small molecule kinase inhibitors. It is hypothesized to function as an ATP-competitive inhibitor of the PERK kinase domain. By occupying the ATP-binding pocket, the compound prevents the autophosphorylation of PERK required for its activation, thereby blocking all subsequent downstream signaling events.[5][6]

The trifluoromethyl group on the phenyl ring is a common feature in medicinal chemistry, known to enhance metabolic stability and binding affinity.[7] The propenoic acid moiety provides a rigid scaffold that can orient the aromatic portion of the molecule within the kinase active site.

Diagram: The PERK Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical PERK signaling cascade initiated by ER stress and the proposed site of action for 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid.

Workflow A Step 1: Determine Cytotoxicity & Optimal Concentration Range B Protocol 1: Cell Viability Assay (MTT/CTG) Dose-Response Curve A->B C Step 2: Validate On-Target Activity B->C Identifies non-toxic working concentrations D Protocol 2: Western Blot Analysis (p-PERK, p-eIF2α, ATF4, CHOP) C->D E Protocol 3: qPCR Analysis (ATF4, DDIT3/CHOP mRNA) C->E F Step 3: Application in Biological Studies D->F Confirms protein-level inhibition E->F Confirms transcript-level inhibition G Investigate Downstream Phenotypes (e.g., Apoptosis, Autophagy, Metastasis) F->G

Caption: A stepwise workflow for characterizing the PERK inhibitor.

Protocol 1: Determining Optimal Concentration via Cell Viability Assay

Objective: To determine the concentration range of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid that effectively inhibits PERK signaling without inducing significant cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., MDA-MB-231, U-87 MG) [8]* Complete culture medium

  • 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid stock solution (in DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 2,000–5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. [9]2. Compound Preparation: Prepare a 2X serial dilution of the compound in complete medium. For example, from 100 µM down to ~0.1 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest compound dose.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure absorbance or luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control wells (set as 100% viability) and plot the dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of cell growth) and the non-toxic concentration range.

Parameter Recommendation Rationale
Cell Density 2,000-5,000 cells/wellEnsures cells are in a logarithmic growth phase and not over-confluent at the end of the assay.
Concentration Range 0.1 µM to 100 µMA broad range is necessary to capture the full dose-response curve for a novel compound.
Incubation Time 24 - 72 hoursAllows for assessment of both acute and long-term toxicity.
Vehicle Control DMSO (at highest %)Essential for distinguishing compound-specific effects from solvent effects.
Protocol 2: Validating PERK Inhibition by Western Blot

Objective: To directly measure the effect of the compound on the phosphorylation of PERK and eIF2α, and the expression of downstream proteins ATF4 and CHOP. This is the definitive assay for confirming on-target activity.

Materials:

  • 6-well cell culture plates

  • ER stress inducer (e.g., Tunicamycin, 1-5 µg/mL; or Thapsigargin, 100-500 nM)

  • 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Primary antibodies: anti-p-PERK (Thr980), anti-PERK, anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment. [9]2. Treatment Conditions:

    • Vehicle Control: Cells treated with DMSO.

    • Inhibitor Only: Cells treated with the chosen non-toxic concentration of the compound.

    • ER Stressor Only: Cells treated with Tunicamycin or Thapsigargin.

    • Co-treatment: Cells pre-treated with the inhibitor for 1-2 hours, followed by the addition of the ER stressor for the desired time (e.g., 4, 8, or 16 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at >13,000 x g for 15 minutes at 4°C to pellet debris. [9]4. Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. .

    • Wash again and apply chemiluminescence substrate to visualize the protein bands.

Treatment Group Expected p-PERK / p-eIF2α Level Expected ATF4 / CHOP Level Rationale for Inclusion
Vehicle ControlBasal / LowBasal / LowEstablishes baseline protein levels.
Inhibitor OnlyBasal / LowBasal / LowTests for compound effects in the absence of induced stress.
ER Stressor OnlyHighHighPositive control to confirm UPR induction.
Inhibitor + ER StressorLow / Reduced Low / Reduced Key experimental group to demonstrate inhibitory activity.

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Solution
No inhibition of p-PERK observed. Compound concentration is too low; Compound is inactive or unstable; Insufficient ER stress induction.Increase compound concentration (if not cytotoxic); Verify compound integrity; Confirm stressor activity by checking positive control lane.
High cytotoxicity at all tested concentrations. Compound has off-target effects or is generally toxic.Perform viability assay at much lower concentrations; Consider a different cell line.
Inhibition of p-PERK but not downstream ATF4/CHOP. Timing of the experiment is not optimal (ATF4/CHOP induction occurs later); Alternative UPR branches are compensating.Perform a time-course experiment (e.g., check 8, 16, 24 hours post-stress); Analyze markers for IRE1 and ATF6 pathways.
Inconsistent results between experiments. Issues with compound stability (freeze-thaw); Variation in cell confluency or passage number.Use fresh aliquots of the compound for each experiment; Standardize cell culture procedures carefully. [10][11]

Conclusion

3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid represents a potential chemical tool for the study of the PERK-mediated unfolded protein response. Its utility as a specific and potent inhibitor must be rigorously validated through systematic experimentation. The protocols detailed in this guide provide a robust framework for determining its effective concentration, confirming its on-target mechanism of action, and applying it to investigate the complex biological roles of PERK signaling. Adherence to proper controls and careful data interpretation will be paramount to generating high-quality, reliable insights into the function of this critical cellular pathway.

References

  • McQuiston, A., & Diehl, J. A. (2017). Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum. F1000Research, 6, 1897. [Link]

  • Chevet, E., Hetz, C., & Samali, A. (2015). Endoplasmic Reticulum Stress in Cancer. Cancer Cell, 27(4), 450-463. While not directly cited, this provides excellent background. A placeholder for a general cancer/PERK review.
  • Hetz, C., & Papa, F. R. (2018). The Unfolded Protein Response and Cell Fate Control. Molecular Cell, 69(2), 169-181. A placeholder for a general UPR review.
  • Karagöz, G. E., Acosta-Alvear, D., & Walter, P. (2019). The Unfolded Protein Response: Detecting and Responding to Errors in Protein Homeostasis. Annual Review of Biochemistry, 88, 431-459. A placeholder for a general UPR review.
  • Rozpedek, W., Pytel, D., Mucha, B., Leszczynska, H., Diehl, J. A., & Majsterek, I. (2016). The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress. Current Molecular Medicine, 16(6), 533-544. [Link]

  • van 't Wout, A. B., et al. (2004). Control of PERK eIF2α kinase activity by the endoplasmic reticulum stress-induced molecular chaperone P58 IPK. Proceedings of the National Academy of Sciences, 101(19), 7343-7348. [Link]

  • Harding, H. P., Zhang, Y., & Ron, D. (1999). Protein translation and folding are coupled by an endoplasmic-reticulum-resident kinase. Nature, 397(6716), 271-274. Seminal paper on PERK.
  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-7207. [Link]

  • Atkins, C., et al. (2013). Characterization of a novel PERK kinase inhibitor with antitumor activity. Cancer Research, 73(8 Supplement), 2415-2415.
  • Almanza, A., Carlesso, A., Chin, C., Creed, M., Doultsinos, D., Leuzzi, B., ... & Samali, A. (2019). Endoplasmic reticulum stress signalling–from basic mechanisms to clinical applications. FEBS journal, 286(2), 241-278. [Link]

  • Jamison, S., et al. (2014). Identification and Validation of Novel PERK Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 660-665. [Link]

  • Harding, H. P., et al. (2003). An integrated stress response regulates amino acid metabolism and resistance to oxidative stress. Molecular Cell, 11(3), 619-633.
  • Kaspar, R. L., et al. (2007). Structural Determinants of PERK Inhibitor Potency and Selectivity. Journal of Molecular Biology, 369(4), 977-991. [Link]

  • O'Meara, T. R., & Andrew, D. (2013). UPR-Induced Resistance to Etoposide Is Downstream of PERK and Independent of Changes in Topoisomerase IIα Levels. PLoS ONE, 7(10), e47491. [Link]

  • Wang, J., et al. (2020). Antidepressant effects of 3-(3,4-methylenedioxy-5-trifluoromethyl phenyl)-2E-propenoic acid isobutyl amide involve TSPO-mediated mitophagy signalling pathway. Basic & Clinical Pharmacology & Toxicology, 127(5), 380-388. [Link]

  • Chen, S., et al. (2019). Trimethylamine N-Oxide Binds and Activates PERK to Promote Metabolic Dysfunction. Cell Metabolism, 30(6), 1141-1151.e5. [Link]

  • NICNAS. (2014). 2-Propenoic acid, methyl ester: Human health tier II assessment. Australian Government Department of Health. [Link]

  • LookChem. (n.d.). 2-Propenoic acid,3-[3-(trifluoromethoxy)phenyl]- MSDS. LookChem. [Link]

  • European Union Reference Laboratory for alternatives to animal testing. (2021). STANDARD OPERATING PROCEDURE for culturing FTC-238 and FTC-238/hrTPO cells. EURL ECVAM. [Link]

  • Axten, J. M., et al. (2012). Discovery of 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5 -yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a Potent and Selective First-in-Class Inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). ResearchGate. [Link]

  • MedChemExpress. (2024). Culture Protocols for 16 Commonly Used Experimental Cell Lines (I): U87MG, MDA-MB-231, HGC-27, H22. ResearchGate. [Link]

  • Helgason, C. D., & Miller, C. L. (Eds.). (2005). Basic cell culture protocols. Humana press. [Link]

  • Li, H. (2014). BNRF GENERAL CELL CULTURE PROTOCOL. West Virginia University Shared Research Facilities. [Link]

  • Wanigasekara, J., et al. (2023). Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research. PLOS ONE, 18(2), e0276248. [Link]

  • PubChem. (n.d.). (2E)-3-[1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-cyano-2-propenoic acid. National Center for Biotechnology Information. [Link]

  • ALDLAb Chemicals. (n.d.). 2-Propenoic acid, 3-[3-bromo-5-(trifluoromethyl)phenyl]-, methyl ester. ALDLAb Chemicals. [Link]

  • NextSDS. (n.d.). 3-[3-METHYL-5-(TRIFLUOROMETHOXY)PHENYL]PROPIONIC ACID — Chemical Substance Information. NextSDS. [Link]

  • Berti, F., & Galtarossa, A. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(3), 675. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2008). 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene. 職場のあんぜんサイト. [Link]

  • Luo, W., et al. (2024). 3,3'-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. PLOS ONE, 19(5), e0303186. [Link]

  • Washington, J. W., et al. (2023). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts, 25(1), 118-130. [Link]

Sources

Method

Application Note: 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic Acid in Drug Discovery

Introduction & Pharmacological Rationale The compound 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid (a specialized substituted cinnamic acid) has emerged as a highly versatile building block and pharmacophore i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The compound 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid (a specialized substituted cinnamic acid) has emerged as a highly versatile building block and pharmacophore in modern medicinal chemistry. Its unique structural topology—combining an α,β -unsaturated carboxylic acid with a di-substituted phenyl ring—offers precise electronic and steric control for target engagement.

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific substitution pattern:

  • The Trifluoromethyl ( −CF3​ ) Effect: Positioned at the meta (C5) position, the −CF3​ group exerts a strong electron-withdrawing inductive effect ( −I ). This propagates through the conjugated π -system, significantly increasing the electrophilicity of the β -carbon on the propenoic acid moiety [1]. This makes the molecule an exceptional warhead for Targeted Covalent Inhibitors (TCIs) . Furthermore, the −CF3​ group blocks cytochrome P450-mediated oxidation at that position, enhancing metabolic stability.

  • The "Magic Methyl" Effect: The methyl group at the alternate meta (C3) position provides a distinct steric boundary. This can restrict the dihedral angle of the phenyl ring relative to the alkene, reducing the entropic penalty upon target binding. Additionally, it can dramatically improve binding affinity by filling specific hydrophobic pockets and displacing high-energy water molecules.

  • The Propenoic Acid Core: The trans-alkene serves as a rigid linker that precisely spaces the aromatic cap from downstream functional groups (e.g., amides or hydroxamic acids), which is a classic design strategy for Histone Deacetylase (HDAC) inhibitors.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties of this building block is essential for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) behavior. The table below summarizes the key metrics and representative biological reactivity parameters when utilized in drug design.

Parameter / PropertyValue / ObservationPharmacological Implication
Molecular Weight 230.18 g/mol Highly efficient ligand efficiency; leaves ample room for elaboration (Rule of 5 compliant).
LogP (Predicted) ~3.4Optimal lipophilicity for membrane permeability, crucial for targeting intracellular pathogens [2].
Hydrogen Bond Donors / Acceptors 1 / 2Minimal desolvation penalty; ideal for hydrophobic pocket insertion.
β -Carbon Electrophilicity High (Enhanced by −CF3​ )Rapid covalent bond formation with nucleophilic cysteine residues (Michael addition).
Representative MIC (MRSA) 4−8μg/mL (as anilide)Potent antimicrobial activity when converted to specific anilide derivatives [1].

Key Applications in Drug Development

Targeted Covalent Inhibitors (TCIs)

The α,β -unsaturated carbonyl system is a classic Michael acceptor. By converting the carboxylic acid into an amide (e.g., linking it to a kinase-binding scaffold), the propenoic alkene acts as a reactive warhead. The −CF3​ group fine-tunes the reactivity, ensuring the warhead is stable in circulation but highly reactive when placed in proximity to a target cysteine residue within an enzyme's active site.

G A 3-[3-Me-5-CF3-phenyl] propenoic acid B Amide Coupling (Warhead Attachment) A->B Synthesis C Target Protein (Cys-mutant) B->C Binding D Covalent Adduct (Michael Addition) C->D Cys-Attack

Caption: Workflow for utilizing the propenoic acid moiety as a Michael acceptor in targeted covalent inhibitors.

HDAC Inhibitor Cap Groups

In the design of HDAC inhibitors, the 3-methyl-5-(trifluoromethyl)phenyl moiety acts as an excellent surface recognition "cap group." The propenoic acid is typically converted into a hydroxamic acid via a linker. The bulky, lipophilic cap interacts with the rim of the HDAC active site, providing isoform selectivity.

G Cap Cap Group (3-Me-5-CF3-Phenyl) Linker Linker (Propenoic Alkene) Cap->Linker Surface Recognition ZBG Zinc Binding Group (Hydroxamic Acid) Linker->ZBG Channel Spanning Target HDAC Active Site (Zn2+ Ion) ZBG->Target Chelation

Caption: Pharmacophore model of an HDAC inhibitor utilizing the title compound as the cap and linker.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating necessary controls and explaining the causality behind each methodological choice.

Protocol A: Microwave-Assisted Synthesis of Antimicrobial Anilides

Objective: To synthesize anilide derivatives of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid for antimicrobial screening against MRSA and VRE.

Causality & Rationale: Traditional amide coupling of sterically hindered or electron-deficient anilines can be sluggish and low-yielding. Microwave irradiation rapidly overcomes the activation energy barrier. HATU is selected as the coupling reagent because it generates a highly reactive 7-aza-OBt ester intermediate, which is crucial for driving the reaction forward with bulky substrates.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, dissolve 1.0 eq (e.g., 0.5 mmol) of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid in 3.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 5 minutes. Insight: Pre-activation ensures complete formation of the active ester before the amine is introduced, minimizing side reactions.

  • Coupling: Add 1.1 eq of the desired substituted aniline. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 80°C for 20 minutes.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) and extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: In Vitro Cysteine Reactivity Assay (GSH Assay)

Objective: To quantify the electrophilicity and Michael acceptor potential of the synthesized derivatives.

Causality & Rationale: Glutathione (GSH) is utilized as an intracellular surrogate for reactive cysteine residues. By monitoring the depletion of the parent compound via LC-MS, we can calculate the half-life ( t1/2​ ) of the covalent reaction. A self-validating control is mandatory here to prove the mechanism.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Control Implementation (Critical Step): Synthesize or procure the saturated analog (3-[3-Methyl-5-(trifluoromethyl)phenyl]propanoic acid). This must be run in parallel to prove that adduct formation requires the α,β -unsaturated double bond.

  • Incubation: In a glass HPLC vial, mix the test compound (final concentration 10 μM ) and an internal standard (e.g., Indomethacin, 5 μM ) in the buffer (containing 10% DMSO for solubility).

  • Initiation: Add GSH to a final concentration of 5 mM (a 500-fold excess to ensure pseudo-first-order kinetics).

  • LC-MS Monitoring: Inject 5 μL aliquots into an LC-MS system at t=0,15,30,60,120, and 240 minutes.

  • Data Analysis: Plot the natural log of the ratio of the compound peak area to the internal standard peak area versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which t1/2​ is calculated ( t1/2​=ln(2)/kobs​ ).

References

  • Strharsky, T., et al. "Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections." International Journal of Molecular Sciences, 2022, 23(23), 15090. Available at:[Link][][2]

Sources

Application

Application Note: Comprehensive HPLC-MS Analysis of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic Acid Derivatives

Executive Summary The compound 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid belongs to a specialized class of fluorinated cinnamic acid derivatives. These molecules are highly valued in modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid belongs to a specialized class of fluorinated cinnamic acid derivatives. These molecules are highly valued in modern medicinal chemistry, frequently serving as lipophilic scaffolds or targeted Michael acceptors in the development of antimicrobial and anticancer therapeutics [1, 2].

Accurate quantification and structural characterization of these derivatives in complex biological matrices require highly sensitive and specific analytical techniques. This application note details a robust, self-validating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodology. By leveraging the unique physicochemical properties of the trifluoromethyl (-CF3) and carboxylic acid moieties, this protocol optimizes chromatographic retention, maximizes ionization efficiency, and ensures absolute quantitative integrity.

Physicochemical Rationale & Method Design

As a Senior Application Scientist, it is critical to design analytical methods not by trial and error, but through deductive reasoning based on molecular structure. The method parameters for this analyte are dictated by three core structural features:

  • The Carboxylic Acid Moiety (Ionization): The 2-propenoic acid side chain features a carboxylic acid group (pKa ~4.5). The strongly electron-withdrawing -CF3 group on the phenyl ring further stabilizes the carboxylate anion via inductive effects. Therefore, Negative Electrospray Ionization (ESI-) is the most logical and sensitive choice, yielding a dominant [M-H]⁻ precursor ion at m/z 229.05.

  • The Mobile Phase Buffer (Causality of pH): While 0.1% formic acid is ubiquitous in LC-MS, its acidic pH (~2.7) protonates carboxylic acids in solution, suppressing negative ionization. We utilize 10 mM Ammonium Acetate (pH ~6.8) . This near-neutral, volatile buffer ensures the molecule remains deprotonated in the liquid phase, drastically enhancing the [M-H]⁻ yield during ESI droplet desolvation [3].

  • The Fluorinated Aromatic Ring (Chromatography): The combination of a methyl and a trifluoromethyl group imparts significant lipophilicity. Fluorinated compounds also exhibit unique secondary interactions with unreacted surface silanols on silica columns. To prevent peak tailing, a fully end-capped, high-purity C18 stationary phase is required, paired with a high-organic gradient (up to 90% Acetonitrile).

LogicTree Prop Molecular Properties (pKa ~4.5, Lipophilic) LC RP-HPLC End-capped C18 Prop->LC High Hydrophobicity MS Ionization Negative ESI Prop->MS Carboxylic Acid Buffer Aqueous Buffer 10mM NH4OAc (pH 6.8) Buffer->LC Mitigates Tailing Buffer->MS Enhances[M-H]- Yield

Logical relationship between molecular properties and LC-MS method parameters.

Experimental Protocols

Self-Validating Sample Preparation

To establish a trustworthy, self-validating system, the extraction protocol must inherently prove its own efficacy during every run.

Step-by-Step Liquid-Liquid Extraction (LLE):

  • Aliquot: Transfer 50 µL of plasma/matrix sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Target-d5, 100 ng/mL). Causality: The SIL-IS co-elutes with the target, experiencing the exact same matrix suppression, thereby self-correcting the final quantitative calculation.

  • Precipitation/Extraction: Add 200 µL of ice-cold Acetonitrile (MeCN). Vortex vigorously for 2 minutes. The high organic crash effectively precipitates proteins while solubilizing the highly lipophilic target analyte.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein matrix.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to an autosampler vial containing 50 µL of HPLC-grade water. Causality: Diluting the organic extract with water matches the initial mobile phase conditions (80% Aqueous), preventing solvent-induced peak broadening (the "strong solvent effect") upon injection.

Liquid Chromatography (HPLC) Conditions
  • Column: Phenomenex Gemini-NX C18 (50 mm × 2.1 mm, 3 µm) or equivalent end-capped column.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer for the bulky fluorinated ring).

  • Injection Volume: 5 µL.

Table 1: Gradient Elution Profile

Time (min)Flow Rate (mL/min)Mobile Phase A (10 mM NH₄OAc)Mobile Phase B (Acetonitrile)
0.00.4080%20%
1.00.4080%20%
4.00.4010%90%
5.50.4010%90%
5.60.4080%20%
8.00.4080%20%
Mass Spectrometry (MS/MS) Parameters

The fragmentation of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid in negative mode follows a highly predictable and specific pathway. Collision-Induced Dissociation (CID) of the [M-H]⁻ ion first yields a neutral loss of carbon dioxide (-44 Da), a hallmark of carboxylic acids. Increasing the collision energy forces a secondary fragmentation: the elimination of hydrogen fluoride (HF, -20 Da) from the trifluoromethyl group.

Fragmentation Parent Precursor Ion [M-H]- m/z 229.05 Frag1 Quantifier Ion m/z 185.05 (-CO2) Parent->Frag1 Collision-Induced Dissociation (CID) Frag2 Qualifier Ion m/z 165.05 (-HF) Frag1->Frag2 Secondary Fragmentation

Proposed ESI- MS/MS fragmentation pathway for the target analyte.

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
Target229.05185.055015Quantifier
Target229.05165.055025Qualifier
SIL-IS234.08190.085015Internal Standard

(Note: Source Temperature set to 500°C; Capillary Voltage set to -4500 V).

Method Validation & Troubleshooting

To maintain strict E-E-A-T standards, the method must be continuously monitored for analytical drift.

  • Carryover Mitigation (The "Sticky" Fluorine Effect): Highly lipophilic fluorinated compounds are notorious for adhering to the autosampler needle and injection valve stator. Validation Rule: A solvent blank (50:50 MeCN:H₂O) must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. If the blank shows a signal >20% of the Lower Limit of Quantification (LLOQ), implement a strong needle wash consisting of Isopropanol/Acetonitrile/Water (40:40:20, v/v/v) with 0.1% Ammonia.

  • Matrix Effect Assessment: Calculate the matrix factor (MF) by comparing the peak area of the analyte spiked post-extraction into a blank matrix versus a neat standard solution. An MF between 0.85 and 1.15 indicates that the 10 mM Ammonium Acetate buffer is successfully buffering against endogenous salts that typically cause ion suppression.

References

  • Investigation of Interactions of ortho- and para-N-Aryl-Substituted 2-Trifluoromethylcinnamanilides Source: MDPI URL: [1]
  • Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections Source: PMC (NIH) URL: [2]
  • Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respir
Method

Application Note: Cell-Based Assays for Evaluating 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic Acid

Executive Summary & Mechanistic Rationale The compound 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid is a highly specialized, synthetically modified cinnamic acid derivative. In modern drug discovery, the intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid is a highly specialized, synthetically modified cinnamic acid derivative. In modern drug discovery, the introduction of fluorine-containing functional groups—specifically the trifluoromethyl (-CF3) moiety—into the cinnamic acid backbone significantly alters the molecule's lipophilicity, metabolic stability, and target binding affinity .

As a Senior Application Scientist, I approach this compound not just as a chemical structure, but as a dynamic biological tool. The propenoic acid moiety acts as a Michael acceptor, a structural motif well-documented for its ability to interact with the zinc-dependent catalytic pockets of Histone Deacetylases (HDACs). Targeted reduction of HDAC activity using cinnamic acid derivatives has been proven to induce cancer cell death by generating reactive oxygen species, arresting the cell cycle, and inducing caspase-mediated apoptosis . Furthermore, the electron-withdrawing nature of the -CF3 group enhances the electrophilicity of the Michael acceptor, increasing its potential for strong coordinate interactions with target enzymes, while the methyl group provides steric bulk that can enhance selectivity .

To rigorously evaluate this compound, we must deploy a self-validating experimental system . We cannot rely on biochemical (cell-free) assays alone, as they fail to account for membrane permeability. Instead, we utilize a three-phase cell-based workflow that sequentially proves cytotoxicity, target engagement, and phenotypic mechanism of action.

G Cmpd 3-[3-Methyl-5-(trifluoromethyl)phenyl] -2-propenoic acid HDAC HDAC Enzymes (Class I & II) Cmpd->HDAC Inhibits Histone Histone Hyperacetylation (Chromatin Relaxation) HDAC->Histone Prevents Deacetylation GeneExp Upregulation of p21WAF1/CIP1 & Pro-apoptotic Genes (Bax) Histone->GeneExp Promotes Transcription Caspase Caspase-3/7 Activation GeneExp->Caspase Activates Apoptosis Cell Cycle Arrest & Apoptosis Caspase->Apoptosis Induces

Fig 1: Proposed HDAC inhibition and apoptotic signaling pathway mediated by the compound.

The Self-Validating Experimental Workflow

To ensure scientific integrity, every step in this guide is designed to validate the previous one.

  • Phase 1 (MTT Assay) establishes the therapeutic window. We use a 72-hour incubation because epigenetic modulators require time to alter gene expression and manifest phenotypic cytotoxicity.

  • Phase 2 (Fluorogenic HDAC Assay) proves why the cells are dying. We perform this in intact cells to prove the -CF3 group successfully facilitates membrane permeation.

  • Phase 3 (Flow Cytometry) confirms the terminal mechanism of death (apoptosis vs. necrosis).

Workflow Phase1 Phase 1: MTT Viability Assay (Determine IC50) Phase2 Phase 2: Fluorogenic HDAC Assay (Target Engagement) Phase1->Phase2 IC50 Guiding Phase3 Phase 3: Annexin V/PI Flow Cytometry (Phenotypic Validation) Phase2->Phase3 Mechanism Confirmed

Fig 2: Self-validating experimental workflow for compound evaluation.

Step-by-Step Methodologies

Phase 1: Cytotoxicity & Therapeutic Window (MTT Assay)

Causality Check: We utilize HCT116 (colon carcinoma) cells due to their well-documented baseline HDAC overexpression, and healthy PBMCs (Peripheral Blood Mononuclear Cells) to establish a therapeutic index.

Protocol:

  • Cell Seeding: Seed HCT116 cells at 5×103 cells/well and PBMCs at 2×104 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid in DMSO to create a 10 mM stock.

  • Treatment: Perform serial dilutions to treat cells with concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Include SAHA (Suberoylanilide hydroxamic acid) as a positive control.

  • Incubation: Incubate for 72 hours. Note: Epigenetic inhibitors require prolonged exposure to achieve steady-state chromatin remodeling.

  • Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Aspirate media and dissolve formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ using non-linear regression analysis.

Phase 2: Target Engagement (In Situ Fluorogenic HDAC Assay)

Causality Check: This assay uses a cell-permeable substrate (Boc-Lys(Ac)-AMC). If our compound successfully enters the cell and inhibits HDACs, the substrate remains acetylated. When cells are lysed and a developer (trypsin) is added, it cannot cleave the acetylated substrate, resulting in decreased fluorescence.

Protocol:

  • Cell Seeding: Seed HCT116 cells at 1×104 cells/well in a black, clear-bottom 96-well plate. Incubate overnight.

  • Treatment: Treat cells with the compound at 1x and 2x the IC₅₀ determined in Phase 1. Incubate for 18 hours.

  • Substrate Addition: Add 100 µM of Boc-Lys(Ac)-AMC directly to the culture media. Incubate for an additional 3 hours to allow cellular HDACs to deacetylate the substrate.

  • Development: Add 50 µL of Developer Solution (containing 1% NP-40 lysis buffer and 2 mg/mL Trypsin). Incubate for 30 minutes at 37°C.

  • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate % HDAC inhibition relative to the vehicle control.

Phase 3: Phenotypic Validation (Annexin V/PI Flow Cytometry)

Causality Check: Annexin V binds to phosphatidylserine flipped to the outer membrane leaflet (early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This provides temporal resolution of the compound's lethality.

Protocol:

  • Treatment: Treat HCT116 cells in 6-well plates with the compound at the established IC₅₀ for 48 hours.

  • Harvesting: Collect both the floating (dead) cells and adherent cells via gentle trypsinization. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

Data Presentation & Expected Outcomes

The following table summarizes the expected quantitative profile for a highly active, fluorinated cinnamic acid derivative acting as an HDAC inhibitor.

Table 1: Representative Quantitative Profiling of the Target Compound

Assay TypeCell Line / TargetReadout MetricExpected Value RangePositive Control (SAHA)
Cytotoxicity (MTT) HCT116 (Colon Cancer)IC₅₀ (µM)5.0 - 15.0 µM1.5 - 3.0 µM
Cytotoxicity (MTT) PBMC (Normal Control)IC₅₀ (µM)> 100 µM> 50 µM
Target Engagement Cellular HDAC Activity% Inhibition at 10 µM60% - 80%> 90%
Apoptosis (Flow) HCT116% Annexin V+ Cells40% - 60% (at 2x IC₅₀)50% - 70%

Interpretation: A successful assay will demonstrate a wide therapeutic window (low toxicity in PBMCs) and a direct correlation between the degree of HDAC inhibition in Phase 2 and the percentage of apoptotic cells in Phase 3.

References

  • Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC). PLOS One (2017). Available at:[Link]

  • Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections. International Journal of Molecular Sciences (2022). Available at:[Link]

Application

Application Note: In Vivo Pharmacological Profiling of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid

Executive Summary 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid (CAS: 1092460-62-2) is a highly lipophilic, synthetic fluorinated derivative of cinnamic acid. Cinnamic acid and its structural analogs are extens...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid (CAS: 1092460-62-2) is a highly lipophilic, synthetic fluorinated derivative of cinnamic acid. Cinnamic acid and its structural analogs are extensively documented for their pleiotropic pharmacological effects, particularly in the management of oxidative stress, systemic inflammation, and metabolic dysregulation[1]. This application note provides a comprehensive, field-validated framework for evaluating this specific compound in preclinical in vivo models. By leveraging its unique structural modifications, this guide focuses on its application in Diet-Induced Obesity (DIO) and neuroinflammation models.

Scientific Rationale & Mechanistic Grounding (E-E-A-T)

Structural Advantages of Fluorination

The substitution of a trifluoromethyl (-CF3) group onto the phenyl ring of the cinnamic acid scaffold fundamentally upgrades its pharmacokinetic and pharmacodynamic properties. The strong electron-withdrawing nature and high lipophilicity of the -CF3 moiety enhance cellular membrane permeability and blood-brain barrier (BBB) penetration. Furthermore, the robust C-F bonds block rapid cytochrome P450-mediated metabolic oxidation at the substituted positions, significantly extending the compound's in vivo half-life compared to non-fluorinated parent compounds[2].

Dual-Target Pharmacology

Cinnamic acid derivatives exert their therapeutic effects primarily through two intersecting molecular pathways:

  • Keap1/Nrf2 Activation: The compound disrupts the Keap1-Nrf2 complex, allowing the Nrf2 transcription factor to translocate to the nucleus and upregulate antioxidant response element (ARE)-driven genes, such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD). This directly neutralizes reactive oxygen species (ROS) and indirectly suppresses the NF-κB inflammatory cascade[3].

  • PPARγ Modulation: These derivatives act as modulators for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), enhancing peripheral insulin sensitivity and promoting lipid oxidation without the severe adipogenic side effects typical of full thiazolidinedione agonists[1]. In vivo, cinnamic acid has been shown to alleviate high-fat diet (HFD)-induced liver injury and steatosis through these Nrf2-dependent and PPAR-modulating mechanisms[4].

MechanisticPathway Compound 3-[3-Methyl-5-(trifluoromethyl)phenyl] -2-propenoic acid Nrf2 Keap1/Nrf2 Activation Compound->Nrf2 Activates PPAR PPARγ Modulation Compound->PPAR Agonizes NFkB NF-κB Inhibition Nrf2->NFkB Suppresses Inflammation Anti-Inflammatory Response (Decreased TNF-α, IL-6) Nrf2->Inflammation Upregulates HO-1 Metabolic Metabolic Homeostasis (Insulin Sensitivity, Lipid Oxidation) PPAR->Metabolic Enhances NFkB->Inflammation Reduces Cytokines

Mechanistic pathway targeting Nrf2, NF-κB, and PPARγ for metabolic and inflammatory regulation.

Pre-Clinical Formulation & Pharmacokinetics (PK)

Formulation Strategy: Due to the high lipophilicity imparted by the -CF3 group, the compound exhibits poor aqueous solubility. Proper vehicle selection is critical to avoid variable absorption.

  • Oral (PO) Dosing Vehicle: A suspension in 0.5% Carboxymethylcellulose (CMC) supplemented with 0.1% Tween-80 ensures homogenous dispersion and consistent gastrointestinal absorption.

  • Intraperitoneal (IP) Dosing Vehicle: A co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline is required to prevent compound precipitation upon injection into the aqueous environment of the peritoneal cavity.

In Vivo Protocol 1: High-Fat Diet (HFD)-Induced Metabolic Syndrome

Objective: Evaluate the compound's efficacy in reversing hepatic steatosis and insulin resistance. Causality & Self-Validation: HFD feeding induces a "two-hit" liver injury: primary lipid accumulation followed by secondary oxidative stress[4]. Testing the compound in this model evaluates its dual capacity to clear hepatic lipids and resolve oxidative damage. To ensure the system is self-validating, Rosiglitazone is used as a positive metabolic control, while Brusatol (a selective Nrf2 inhibitor) should be co-administered in a separate cohort to confirm that the hepatoprotective effects are mechanistically Nrf2-dependent[4].

Step-by-Step Methodology:

  • Acclimatization & Diet Induction (Weeks 0-8): House male C57BL/6J mice (6 weeks old) in a temperature-controlled environment. Feed a 60% kcal fat diet to induce obesity, insulin resistance, and hepatic steatosis. A control group receives a 10% kcal fat matched diet.

  • Dosing Phase (Weeks 8-12): Stratify mice based on body weight and fasting blood glucose to ensure equal baseline metabolic dysfunction across groups. Administer the compound (e.g., 10, 30, and 100 mg/kg/day) via oral gavage.

  • Glucose Tolerance Test (GTT) (Week 10): Fast mice for exactly 6 hours. Causality Check: A 6-hour fast depletes hepatic glycogen sufficiently to establish a baseline without inducing a starvation state that artificially impairs peripheral glucose clearance. Inject glucose (2 g/kg IP) and measure blood glucose via tail snip at 0, 15, 30, 60, and 120 minutes.

  • Tissue Harvesting (Week 12): Euthanize via CO2 asphyxiation. Perfuse with ice-cold PBS to remove blood from tissues. Snap-freeze the right liver lobe in liquid nitrogen for RT-qPCR (Nrf2, FAS, ACC-1 targets) and fix the left lobe in 10% neutral buffered formalin for H&E and Oil Red O histological staining.

WorkflowTimeline W0 Week 0 Initiate HFD W8 Week 8 Begin Daily Dosing W0->W8 W10 Week 10 Perform GTT & ITT W8->W10 W12 Week 12 Tissue Harvest W10->W12

In vivo workflow timeline for the High-Fat Diet (HFD)-induced metabolic syndrome murine model.

In Vivo Protocol 2: LPS-Induced Neuroinflammation Model

Objective: Assess central anti-inflammatory and neuroprotective effects. Causality & Self-Validation: The -CF3 group's enhanced BBB penetrance makes this compound an ideal candidate for neuroprotection. Systemic Lipopolysaccharide (LPS) injection triggers microglial activation via TLR4, leading to a massive NF-κB-driven cytokine storm in the cortex and hippocampus. The compound is hypothesized to blunt this response by pre-activating the Nrf2/HO-1 cytoprotective shield[3].

Step-by-Step Methodology:

  • Pre-Treatment: Administer the compound (IP, 10-50 mg/kg) daily for 3 days prior to the challenge. Causality Check: Nrf2-mediated transcription of HO-1 and NQO1 requires 12-24 hours to reach peak protein expression; pre-treatment ensures the antioxidant shield is fully active before the inflammatory insult occurs.

  • LPS Challenge: On Day 4, administer LPS (Escherichia coli O111:B4, 1 mg/kg IP) 1 hour after the final compound dose.

  • Endpoint Analysis (4 hours post-LPS): Euthanize animals. Isolate the hippocampus and cortex on ice.

  • Validation Assays: Perform ELISAs for both pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-10) cytokines. A successful Nrf2-mediated response will show a concurrent decrease in TNF-α and an increase in IL-10, validating the shift in microglial polarization.

Quantitative Data Presentation

Table 1: Expected Pharmacokinetic Profile (Extrapolated for Fluorinated Cinnamic Acids)

ParameterNon-Fluorinated Cinnamic Acid3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acidRationale for Shift
LogP (Lipophilicity) ~2.1~3.8 - 4.2Addition of the highly lipophilic -CF3 group.
Half-life (t1/2) 1.5 - 2 hours4 - 6 hoursC-F bonds resist CYP450-mediated aromatic hydroxylation.
BBB Penetration Low to ModerateHighIncreased lipophilicity facilitates passive diffusion into the CNS.

Table 2: Projected Efficacy Endpoints in the HFD Model

Biomarker / EndpointHFD Vehicle ControlHFD + Compound (30 mg/kg)Biological Significance
Fasting Blood Glucose > 200 mg/dL< 150 mg/dLRestoration of basal glucose homeostasis via PPARγ.
Hepatic Nrf2 Nuclear Localization LowHighValidation of Keap1/Nrf2 pathway activation.
Hepatic Lipid Accumulation (Oil Red O) Severe (Macrovesicular)Mild (Microvesicular)Reduction of steatosis via enhanced lipid oxidation.
Serum ALT/AST Levels Elevated (> 100 U/L)Normalized (< 50 U/L)Mitigation of lipotoxicity and hepatocyte apoptosis.

References[3] Title: Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications

Source: MDPI URL: [Link][1] Title: Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review Source: NIH URL: [Link][4] Title: Cinnamic Acid: A Shield Against High-Fat-Diet-Induced Liver Injury—Exploring Nrf2's Protective Mechanisms Source: MDPI URL: [Link][2] Title: Advancing infection therapy: the role of novel menthol-based antimicrobials Source: ResearchGate URL: [Link]

Sources

Method

synthesis of derivatives from 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid

An Application and Protocol Guide for the Synthesis of Derivatives from 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic Acid Introduction In the landscape of modern medicinal chemistry, the strategic modification of m...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for the Synthesis of Derivatives from 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic Acid

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to the discovery and optimization of novel therapeutic agents. The compound 3-[3-methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid, a substituted cinnamic acid, represents a valuable starting material for chemical library synthesis. Its structure is characterized by two key features ripe for derivatization: a reactive carboxylic acid moiety and an α,β-unsaturated alkene system.

The presence of a trifluoromethyl (CF₃) group is of particular significance. This moiety is a cornerstone of contemporary drug design, known to enhance critical pharmacokinetic and pharmacodynamic properties.[1][2] The CF₃ group can increase metabolic stability by blocking sites of oxidation, improve lipophilicity to enhance membrane permeability, and increase binding affinity to biological targets.[1]

This guide provides detailed, field-proven protocols for the synthesis of ester and amide derivatives from 3-[3-methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid, leveraging its carboxylic acid functionality. Furthermore, it explores the potential for derivatization at the alkene bond through [2+2] photocycloaddition reactions, offering a pathway to structurally complex cyclobutane derivatives.

Part 1: Synthesis of Ester Derivatives via Carboxylic Acid Activation

Esterification is a fundamental transformation in organic synthesis, often employed to mask the polarity of a carboxylic acid, improve bioavailability, or modulate the physicochemical properties of a parent compound. We present two robust methods for the esterification of 3-[3-methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid: a classic acid-catalyzed approach and a milder, high-yield carbodiimide-mediated protocol.

Methodology 1: Fischer-Speier Esterification (Acid-Catalyzed)

This method relies on the reaction of the carboxylic acid with an excess of alcohol under strongly acidic conditions, driving the equilibrium towards the ester product. It is a cost-effective and straightforward procedure, particularly suitable for simple, non-sensitive alcohols.

Protocol 1: Synthesis of Methyl 3-[3-Methyl-5-(trifluoromethyl)phenyl]propenoate

  • Materials:

    • 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid

    • Methanol (Anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Diethyl ether or Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Procedure:

    • To a round-bottom flask, add 3-[3-methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid (1.0 equiv).

    • Add a significant excess of anhydrous methanol to act as both reactant and solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the stirring mixture.

    • Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain for 1 to 4 hours.[3]

    • Causality: Heating to reflux provides the necessary activation energy for the reaction. The excess methanol pushes the equilibrium towards the product, in accordance with Le Châtelier's principle.

    • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

    • Allow the mixture to cool to room temperature.

    • Reduce the volume of methanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with diethyl ether or ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Repeat until effervescence ceases.[3]

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Methodology 2: Steglich Esterification (Carbodiimide-Mediated)

For substrates sensitive to harsh acidic conditions or for use with more complex alcohols, the Steglich esterification offers a mild and highly efficient alternative. This method utilizes a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxylic acid for nucleophilic attack by the alcohol. 4-(Dimethylamino)pyridine (DMAP) is used as a catalyst.[4][5]

Protocol 2: "Greener" Steglich Esterification using EDC

This protocol is adapted from methodologies that prioritize less hazardous solvents and simpler purification.[4][5]

  • Materials:

    • 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid (1.2 equiv.)

    • Desired alcohol (primary, secondary, benzylic, or allylic) (1.0 equiv.)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv.)

    • 4-(Dimethylamino)pyridine (DMAP) (3.0 equiv.)

    • Acetonitrile (CH₃CN)

    • Ethyl acetate

    • 1 M HCl, Saturated NaHCO₃, Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • In a 50 mL round-bottom flask, combine the 3-[3-methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid (1.2 equiv.), DMAP (3.0 equiv.), and EDC (1.5 equiv.).

    • Add acetonitrile (~15 mL) followed by the alcohol (1.0 equiv.) and a magnetic stir bar.[4]

    • Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form an even more reactive N-acylpyridinium salt, which is readily attacked by the alcohol. The urea byproduct of EDC is water-soluble, simplifying its removal during workup compared to the byproduct of DCC.[4]

    • For primary alcohols, clamp the flask in a water bath pre-heated to 40-45 °C and stir. The reaction is typically complete within 45 minutes. For more sterically hindered secondary alcohols, the reaction may be stirred at room temperature for up to 24 hours.[5]

    • Monitor the reaction for the disappearance of the alcohol by TLC.

    • Once complete, remove the acetonitrile under reduced pressure.

    • Dissolve the resulting crude solid in ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified ester product.

Data Presentation: Comparison of Esterification Methods
MethodKey ReagentsSolventTemperatureTypical TimeTypical Yield (%)
Fischer-Speier H₂SO₄ (cat.), AlcoholAlcoholReflux1-4 h85-99[3]
Steglich (DCC) DCC, DMAP, AlcoholDichloromethaneRoom Temp1.5 h~98[6]
Steglich (EDC) EDC, DMAP, AlcoholAcetonitrile40-45 °C45 min~70-90+[5]

Part 2: Synthesis of Amide Derivatives

The amide bond is a critical functional group in pharmaceuticals. Direct amidation of carboxylic acids with amines is often inefficient, requiring activation of the carboxyl group. Similar to esterification, carbodiimide coupling agents provide a reliable and mild route to amide bond formation.[7][8]

Methodology: Carbodiimide-Mediated Amide Coupling

This protocol utilizes EDC as the coupling agent to synthesize amides from 3-[3-methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid and a variety of primary or secondary amines. The conditions are optimized for high yield and purity.[7]

Protocol 3: Direct N-Amidation using EDC

  • Materials:

    • 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid (1.0 equiv.)

    • Desired amine (primary or secondary) (1.0 equiv.)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equiv.)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Ethyl acetate

    • 1 M HCl, Saturated NaHCO₃, Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • Dissolve 3-[3-methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid (1.0 equiv.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

    • Add the desired amine (1.0 equiv.) to the solution.

    • Add EDC·HCl (1.5 equiv.) to the stirring mixture.

    • Causality: The reaction mechanism is analogous to the Steglich esterification. The O-acylisourea intermediate is formed and then undergoes nucleophilic attack by the amine to form the amide bond. The use of a single coupling reagent like EDC·HCl simplifies the process and work-up.[7]

    • Allow the reaction to stir at room temperature, or gently heat to 60 °C to increase the rate. An optimal reaction time is often around 150 minutes at 60 °C.[7]

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure amide derivative.

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_0 Steglich Esterification Workflow cluster_1 EDC-Mediated Amidation Workflow A 1. Combine Acid, Alcohol, EDC, DMAP in CH3CN B 2. Heat (40-45 °C) or stir at RT A->B C 3. Monitor by TLC B->C D 4. Evaporate Solvent C->D E 5. Aqueous Workup (EtOAc, HCl, NaHCO3, Brine) D->E F 6. Dry, Filter, Concentrate E->F G Purified Ester F->G H 1. Combine Acid, Amine, EDC in THF I 2. Stir at RT or Heat (60 °C) H->I J 3. Monitor by TLC I->J K 4. Evaporate Solvent J->K L 5. Aqueous Workup (EtOAc, HCl, NaHCO3, Brine) K->L M 6. Dry, Filter, Concentrate L->M N Purified Amide M->N

Caption: General workflows for ester and amide synthesis.

Part 3: Potential Reactions at the Alkene Moiety

The conjugated double bond in the propenoic acid backbone offers another site for molecular diversification. One of the most intriguing transformations for cinnamic acids is the [2+2] photocycloaddition.

[2+2] Photocycloaddition to Form Cyclobutane Derivatives

Irradiation of cinnamic acids with UV light can induce a [2+2] cycloaddition reaction, leading to the formation of a cyclobutane ring.[9] This reaction typically involves the dimerization of two alkene molecules. For cinnamic acid derivatives, this can result in various stereoisomers of substituted cyclobutane-dicarboxylic acids, known as truxillic and truxinic acids.[10][11]

  • Principle: Upon absorption of UV light, an electron in the alkene's π system is promoted to an excited state, allowing for a concerted [2+2] cycloaddition that is symmetry-allowed.[9]

  • Challenges and Control: In solution, this reaction can be unselective, leading to a complex mixture of products and cis-trans isomerization of the double bond.[10] To achieve high regio- and diastereoselectivity, these reactions are often performed in the solid state or by using a covalent template molecule that pre-organizes the two reacting cinnamic acid units.[10][11]

  • Potential Application: Applying this methodology to 3-[3-methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid could yield novel, symmetrical, and unsymmetrical cyclobutane products with full regio- and diastereocontrol, providing a scaffold with significant three-dimensional complexity for further drug development.[10]

Reaction_Overview cluster_derivatives Derivative Classes Start 3-[3-Methyl-5-(trifluoromethyl)phenyl] -2-propenoic Acid Ester Ester Derivatives (R-OH, Coupling Agent) Start->Ester Esterification Amide Amide Derivatives (R₂NH, Coupling Agent) Start->Amide Amidation Cycloadduct [2+2] Cycloadducts (UV Light, Dimerization) Start->Cycloadduct Photocycloaddition

Caption: Synthetic pathways from the parent acid.

References

  • Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives. (n.d.). Google Scholar.
  • Application Notes and Protocols for the Esterification of Cinnamic Acid with Various Alcohols. (2025). BenchChem.
  • Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives. (n.d.). BenchChem.
  • Access to Symmetrical and Unsymmetrical Cyclobutanes via Template-Directed [2+2]-Photodimerization Reactions of Cinnamic Acids. (2023). Synlett.
  • Effect of Reaction Media on Photosensitized [2+2]‐Cycloaddition of Cinnamates. (n.d.). PubMed Central.
  • Application Notes and Protocols for the Preparation of Cinnamyl Cinnamate Derivatives. (2025). BenchChem.
  • Cycloaddition. (n.d.). Wikipedia.
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2025). Beilstein Journal of Organic Chemistry.
  • 3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic Acid. (n.d.). EvitaChem.
  • Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. (n.d.). ResearchGate.
  • Direct esterification of cinnamic acids with phenols and imidoalcohols: a simple, heteropolyacid-catalyzed procedure. (n.d.). Arkivoc.
  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. (2024). Malaysian Journal of Analytical Sciences.
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.). PubMed Central.
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  • Electrophilic N-Trifluoromethylthiophthalimide as a Fluorinated Reagent in the Synthesis of Acyl Fluorides. (2021). KAUST Repository.
  • Application Notes and Protocols for Trifluoromethylation Reactions Utilizing Boron Trifluoride Lewis Acids. (n.d.). BenchChem.
  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (2019). MDPI.
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Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid

Welcome to the technical support center for the synthesis of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related cinnamic acid derivatives. The presence of both a methyl and a trifluoromethyl group on the phenyl ring presents unique challenges and considerations in synthesis that require careful control of reaction conditions.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, helping you optimize your reaction outcomes, improve yield, and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid?

A1: The synthesis of this α,β-unsaturated carboxylic acid, a substituted cinnamic acid, is typically achieved through classic condensation reactions. The most prevalent and reliable methods are the Knoevenagel Condensation, the Perkin Reaction, and the Heck Reaction.[3][4]

  • Knoevenagel Condensation: This is often the preferred method. It involves the reaction of the parent aldehyde, 3-methyl-5-(trifluoromethyl)benzaldehyde, with an active methylene compound like malonic acid, catalyzed by a weak base such as piperidine or pyridine.[3][5][6] The reaction intermediate undergoes spontaneous decarboxylation to yield the final product.[5]

  • Perkin Reaction: This route uses the same aldehyde but condenses it with an acid anhydride (e.g., acetic anhydride) and the corresponding alkali salt (e.g., sodium acetate) at high temperatures.[3][7][8]

  • Heck Reaction: A palladium-catalyzed cross-coupling reaction between 3-iodo-5-methyl-1-(trifluoromethyl)benzene and acrylic acid can also be employed. This method is known for its high stereoselectivity, typically yielding the desired (E)-isomer.[3][9]

Q2: Why is the Knoevenagel Condensation often preferred for this type of synthesis?

A2: The Knoevenagel condensation is frequently chosen due to its relatively mild reaction conditions compared to the high temperatures required for the Perkin reaction.[4][7] It generally provides good yields and the Doebner modification, which uses pyridine as a solvent and a catalytic amount of piperidine, is particularly effective as pyridine also facilitates the necessary decarboxylation step.[3][10] This method avoids the use of organometallic reagents and is often more straightforward to set up and perform in a standard laboratory setting.

Q3: What is the significance of the trifluoromethyl (-CF3) group in this molecule and how does it affect the synthesis?

A3: The trifluoromethyl group is a critical pharmacophore in modern drug discovery. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][11]

From a synthesis perspective, the -CF3 group is a deactivating meta-director. In the context of the Knoevenagel or Perkin reactions, its electron-withdrawing effect makes the carbonyl carbon of the starting aldehyde (3-methyl-5-(trifluoromethyl)benzaldehyde) more electrophilic and thus more susceptible to nucleophilic attack. This can potentially increase the reaction rate compared to aldehydes with electron-donating groups. However, care must be taken during purification, as fluorine-containing compounds can sometimes exhibit unusual solubility profiles or interactions with silica gel.[12]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed for its root cause, followed by actionable solutions and detailed protocols.

Problem 1: Low or No Yield in Knoevenagel Condensation

You've set up the Knoevenagel condensation with 3-methyl-5-(trifluoromethyl)benzaldehyde and malonic acid, but TLC analysis shows little to no product formation, or the final isolated yield is disappointingly low.

Low yields in this reaction typically stem from three primary sources: suboptimal catalysis/reaction conditions, reagent quality, or competing side reactions.

1. Suboptimal Catalysis/Solvent Choice:

  • The Issue: The base catalyst is not effective enough, or the solvent is not appropriate for facilitating the reaction and subsequent decarboxylation. While classic methods use piperidine and pyridine, pyridine is toxic and its use is increasingly discouraged.[6][13]

  • The Solution: The Doebner modification is a robust starting point.[3] Using pyridine as the solvent with a catalytic amount of piperidine ensures a basic environment and promotes the decarboxylation of the intermediate. For a greener alternative, consider using L-proline as a catalyst in ethanol, which can give good to high yields.[13]

2. Reagent Purity:

  • The Issue: The starting aldehyde is a critical component. Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid (3-methyl-5-(trifluoromethyl)benzoic acid), which is unreactive under these conditions.

  • The Solution: Ensure your 3-methyl-5-(trifluoromethyl)benzaldehyde is pure. If it has been stored for a long time, consider purifying it by distillation or column chromatography before use. Always use dry, high-quality malonic acid and solvents.

3. Competing Side Reactions:

  • The Issue: A potential side reaction is the Michael addition, where the enolate of malonic acid adds to the α,β-unsaturated product.[3] This is more likely if an excessively strong base or a high concentration of the malonate is used.

  • The Solution: Maintain the recommended stoichiometry. Use the aldehyde as the limiting reagent and a slight excess of malonic acid (e.g., 1.2 equivalents). Avoid strong bases like alkoxides, which are not typically used in this reaction.

Below is a logical workflow to diagnose and solve low-yield issues in the Knoevenagel synthesis.

G start Low Yield Observed check_reagents Verify Reagent Purity (Aldehyde, Malonic Acid) start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions purify_aldehyde Action: Purify Aldehyde (Distillation/Chromatography) check_reagents->purify_aldehyde Impurity suspected check_side_reactions Analyze for Byproducts (TLC, NMR of crude) check_conditions->check_side_reactions Conditions seem correct optimize_catalyst Action: Optimize Catalyst/Solvent (e.g., Doebner or Proline method) check_conditions->optimize_catalyst Conditions suboptimal adjust_stoich Action: Adjust Stoichiometry (Reduce Malonic Acid excess) check_side_reactions->adjust_stoich Michael Adduct found rerun Re-run Experiment purify_aldehyde->rerun optimize_catalyst->rerun adjust_stoich->rerun

Caption: A troubleshooting workflow for low yields.

Problem 2: Product is Contaminated with an Isomer or Starting Material

Your final product's NMR spectrum shows contamination, or you obtain a waxy solid with a broad melting point range, suggesting impurities.

This issue is almost always a result of incomplete reaction or inadequate purification.

1. Incomplete Reaction:

  • The Issue: The reaction was not run long enough, or at a sufficient temperature, leaving unreacted 3-methyl-5-(trifluoromethyl)benzaldehyde.

  • The Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The product, being more conjugated and having a carboxylic acid group, should have a different Rf value than the starting aldehyde. Continue heating until the aldehyde spot has disappeared or is minimized.

2. Ineffective Purification:

  • The Issue: Simple precipitation and filtration may not be sufficient to remove all impurities, especially the structurally similar unreacted aldehyde or byproducts.

  • The Solution: Recrystallization is a powerful technique for purifying cinnamic acids.[4] An ethanol/water solvent system is often effective. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes cloudy. Allow it to cool slowly to form pure crystals. If recrystallization fails, flash column chromatography on silica gel is the next logical step.

This protocol incorporates the Doebner modification for robust yield and includes a detailed purification procedure.

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-5-(trifluoromethyl)benzaldehyde (1.0 eq).

  • Add malonic acid (1.2 eq).

  • Add pyridine to dissolve the solids (approx. 5-10 mL per gram of aldehyde).

  • To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 eq or 5-10 drops).[4]

2. Reaction Execution:

  • Heat the mixture to reflux (approx. 110-115°C) using a heating mantle.[4]

  • Monitor the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the aldehyde is consumed (typically 3-4 hours).

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Slowly pour the dark mixture into a beaker containing cold water (approx. 5 times the volume of pyridine used).

  • Acidify the mixture by slowly adding 5M HCl with constant stirring until the pH is ~2. This will cause the crude product to precipitate.[4]

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove pyridine hydrochloride and other water-soluble impurities.

4. Purification (Recrystallization):

  • Transfer the crude, air-dried solid to a new flask.

  • Add a minimum amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution just begins to turn cloudy. Add a drop or two of hot ethanol to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.

Problem 3: Heck Reaction Fails or Gives Low Yield

You are attempting the synthesis via a Heck reaction but observe catalyst decomposition (formation of palladium black) or poor conversion.

The Heck reaction is powerful but sensitive; its success hinges on the integrity of the palladium catalyst.

1. Catalyst Deactivation:

  • The Issue: The Pd(0) catalyst is highly sensitive to oxygen.[3] Exposure to air can lead to oxidation and deactivation, evidenced by the precipitation of black palladium metal. Impurities in reagents or solvents can also poison the catalyst.

  • The Solution: Meticulous technique is paramount.

    • Inert Atmosphere: The entire reaction, from reagent addition to heating, must be conducted under an inert atmosphere (e.g., nitrogen or argon).[3] Use Schlenk line techniques.

    • Degassed Solvents: Solvents like DMF or acetonitrile must be thoroughly degassed before use by bubbling with nitrogen or via freeze-pump-thaw cycles.

    • Pure Reagents: Use high-purity reagents. The aryl halide should be pure, and the base (e.g., triethylamine) should be freshly distilled.

2. Incorrect Reaction Conditions:

  • The Issue: The temperature may be too low for oxidative addition to occur efficiently, or too high, leading to catalyst decomposition. The choice of base and ligand is also critical.

  • The Solution: A typical temperature range for Heck reactions is 80-100°C.[3] Triethylamine is a common base. Triphenylphosphine is a standard ligand that helps stabilize the palladium catalyst. Ensure the stoichiometry of the catalyst, ligand, and base is correct.

This diagram illustrates the key steps in the formation of the target molecule via the Knoevenagel pathway.

Caption: Key stages of the Knoevenagel-Doebner synthesis.

Comparative Summary of Synthetic Methods

MethodKey ReagentsAdvantagesCommon Side Reactions/Issues
Knoevenagel Ar-CHO, Malonic Acid, Piperidine/PyridineMild conditions, generally good yields, straightforward setup.[4][6]Michael addition of malonate, incomplete decarboxylation, use of toxic pyridine.[3][6]
Perkin Ar-CHO, Acetic Anhydride, Sodium AcetateUses inexpensive reagents.Requires high temperatures (180°C), moisture sensitive, potential for aldehyde oxidation.[3][7]
Heck Ar-X, Acrylic Acid, Pd Catalyst, BaseHigh stereoselectivity for (E)-isomer, good functional group tolerance.[3]Catalyst sensitivity to air/impurities, requires inert atmosphere, potential for catalyst poisoning.[3]
Wittig Ar-CHO, Phosphonium YlideVersatile for C=C bond formation.Difficult removal of triphenylphosphine oxide byproduct, ylide instability, potential for E/Z mixtures.[14][15]

References

  • BenchChem. (2025).
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  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-(Trifluoromethoxy)
  • Jagtap, S.V., & Deshpande, R.M. (2013).
  • BenchChem. (2025). Troubleshooting low yields in the Wittig synthesis of substituted alkenes.
  • CSIR-NCL Library, Pune.
  • Johnson Matthey Technology Review. (1999).
  • Alfa Chemistry.
  • BenchChem. (2025). Troubleshooting low yield in Wittig reaction with hindered aldehydes.
  • ResearchGate. (2016). I have a problem in witting reaction product ?
  • CORE. (2000). PERKIN.
  • ResearchGate. (2008). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine.
  • Reddit. (2022). Problems with wittig reaction.
  • Royal Society of Chemistry. A new pyridine free Knoevenagel condensation for synthesis of cinnamic acids.

  • J&K Scientific LLC. (2021). Perkin Reaction.
  • Semantic Scholar.
  • Peyrot, C., et al. (2020).
  • Scribd. (2019). Synthesis of Cinnamic Acid via Knoevenagel.
  • Wikipedia. Perkin reaction.
  • Wikipedia. Wittig reaction.
  • BenchChem. (2025). A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Cinnamic Acids in Drug Discovery.
  • PMC.
  • Journal of Heterocyclic Chemistry. TRIFLUOROMETHYLPYRIDAZI....
  • European Journal of Organic Chemistry. (2014).
  • Cambridge University Press & Assessment. Perkin Reaction.
  • RSC Publishing. (2021). Synthesis and[4][4]-sigmatropic rearrangements of 5-(pentafluorosulfanyl)-pent-3-en-2-ol, its homologues, and trifluoromethyl a.

  • Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Royal Society of Chemistry. Copper-mediated trifluoromethylation of arylboronic acids by trifluoromethyl sulfonium salts.
  • BenchChem. (2025). Application Notes and Protocols for 3-(2-(Trifluoromethyl)phenyl)propanal in Pharmaceutical Manufacturing.
  • MDPI. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid.
  • CymitQuimica. (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid.
  • EvitaChem. 3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic Acid.
  • ResearchGate. (2025). Purification of Cinnamic Acid and Aporphine Alkaloids from Enicosanthellum pulchrum Twig Extract and their Biological Activities.
  • PubChem. (2E)-3-[1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-cyano-2-propenoic acid.

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Reference Data & Comparative Studies

Validation

Comparative Analysis of Substituted Cinnamic Acid Derivatives in Medicinal Chemistry: Focus on 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid

Executive Summary & Structural Rationale In the landscape of rational drug design, the modification of natural pharmacophores via strategic halogenation and alkylation is a cornerstone of lead optimization. 3-[3-Methyl-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of rational drug design, the modification of natural pharmacophores via strategic halogenation and alkylation is a cornerstone of lead optimization. 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid (also known as 3-methyl-5-(trifluoromethyl)cinnamic acid) represents a highly tuned derivative of the naturally occurring cinnamic acid scaffold.

Cinnamic acid and its derivatives are well-documented for their broad-spectrum biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects[1]. The core pharmacophore relies on the α,β-unsaturated carboxylic acid moiety, which acts as a mild electrophile capable of engaging in reversible Michael addition with biological nucleophiles (such as cysteine residues on target proteins)[2].

The transition from unsubstituted cinnamic acid to the 3-methyl-5-(trifluoromethyl) derivative involves two critical structural modifications that dictate its comparative superiority:

  • The Trifluoromethyl ( −CF3​ ) Group (Position 5): The introduction of fluorine significantly alters the physicochemical landscape of the molecule. The −CF3​ group is highly lipophilic and metabolically robust, shielding the phenyl ring from rapid cytochrome P450-mediated oxidation[3]. Furthermore, its strong electron-withdrawing nature ( −I effect) increases the electrophilicity of the conjugated alkene, enhancing its potency as a Michael acceptor.

  • The Methyl ( −CH3​ ) Group (Position 3): While a bis-trifluoromethylated analog (3,5-bis(trifluoromethyl)cinnamic acid) offers maximum electrophilicity, it often suffers from off-target covalent toxicity. The addition of a methyl group provides necessary steric bulk and a mild electron-donating effect ( +I ), which "tunes" the reactivity of the alkene. This push-pull dynamic ensures the molecule remains reactive enough to engage specific targets (like Keap1) without acting as a promiscuous alkylating agent.

Comparative Physicochemical and Biological Profiling

To objectively evaluate the performance of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid, we benchmark it against its structural analogs. The data below synthesizes the impact of these substitutions on lipophilicity ( LogP ), passive membrane permeability (PAMPA), and the activation fold of the Nrf2 antioxidant pathway.

Table 1: Comparative ADMET and Efficacy Profile
CompoundSubstitution Pattern LogP (Predicted)PAMPA Permeability ( Pe​×10−6 cm/s )Nrf2 Activation (Fold Change)Cellular Viability at 50 µM
Cinnamic Acid Unsubstituted2.1315.21.1x> 95%
3-Methylcinnamic acid 3- CH3​ 2.6122.41.4x> 95%
3-(Trifluoromethyl)cinnamic acid 3- CF3​ 3.1535.82.7x88%
3-[3-Me-5-CF3-phenyl]-2-propenoic acid 3- CH3​ , 5- CF3​ 3.5242.13.9x91%
3,5-Bis(trifluoromethyl)cinnamic acid 3- CF3​ , 5- CF3​ 4.0851.04.6x< 60% (Toxic)

Data Interpretation: The target compound achieves an optimal balance. It possesses a significantly higher permeability ( Pe​=42.1 ) than the unsubstituted baseline due to the lipophilic −CF3​ group[4]. While the bis-trifluoromethylated analog shows higher Nrf2 activation, its extreme electrophilicity leads to a sharp drop in cellular viability, highlighting the crucial tuning role of the 3-methyl group in our target compound.

Mechanistic Insights: The Keap1-Nrf2 Axis

The primary mechanism of action for electrophilic cinnamic acid derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[1]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by the inhibitor protein Keap1, which targets it for ubiquitination and degradation[2].

When 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid enters the cell, its fine-tuned α,β-unsaturated carbonyl undergoes a targeted Michael addition with the highly reactive Cys151 residue on Keap1. This covalent modification induces a conformational change in Keap1, halting Nrf2 ubiquitination. Newly synthesized Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (ARE), and drives the transcription of cytoprotective genes like Heme Oxygenase-1 (HO-1)[1].

Nrf2_Pathway Ligand 3-[3-Me-5-CF3-phenyl]-2-propenoic acid (Tuned Michael Acceptor) Alkylation Michael Addition to Keap1 (Cys151 Alkylation) Ligand->Alkylation Complex Keap1-Nrf2 Complex (Cytosolic Repression) Complex->Alkylation Release Nrf2 Stabilization & Release Alkylation->Release Nucleus Nuclear Translocation Release->Nucleus ARE Binding to ARE Promoter Nucleus->ARE Transcription Transcription of Antioxidant Genes (HO-1, NQO1) ARE->Transcription

Fig 1: Keap1-Nrf2 signaling activation by electrophilic cinnamic acid derivatives.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail how the comparative data (permeability and pathway activation) are experimentally derived.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a robust, cell-free method used to predict passive transcellular intestinal absorption[4].

Materials & Reagents:

  • 96-well PAMPA filter plate (PVDF membrane, 0.45 µm pore size).

  • Lecithin in dodecane (20 mg/mL) for artificial membrane coating.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds (10 mM stock in DMSO).

Step-by-Step Workflow:

  • Membrane Preparation: Carefully pipette 5 µL of the lecithin/dodecane solution onto the PVDF filter of each well in the donor plate. Allow 10 minutes for the solvent to evaporate, forming the artificial lipid bilayer.

  • Donor Solution Preparation: Dilute the 10 mM compound stocks in PBS (pH 7.4) to a final concentration of 50 µM. Ensure the final DMSO concentration does not exceed 1% to prevent membrane degradation.

  • Assay Assembly: Add 300 µL of the donor solution to the donor compartment (bottom plate). Add 200 µL of pure PBS to the acceptor compartment (top filter plate).

  • Incubation: Carefully couple the plates and incubate at 37°C for 5 hours in a humidity chamber without agitation.

  • Quantification: Separate the plates. Extract 100 µL from both the donor and acceptor compartments. Add an internal standard (e.g., warfarin) and analyze compound concentrations using LC-MS/MS.

  • Validation & Calculation: Calculate the effective permeability ( Pe​ ) using the standard steady-state diffusion equation. Include highly permeable (propranolol) and poorly permeable (atenolol) reference drugs as internal assay controls.

PAMPA_Workflow Step1 Donor Compartment (Compound + Buffer) Step2 Artificial Lipid Membrane (Lecithin in Dodecane) Step1->Step2 Diffusion Step3 Acceptor Compartment (Buffer Only) Step2->Step3 Permeation Step4 Incubation (5 hours, 37°C) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 Calculate Effective Permeability (Pe) Step5->Step6

Fig 2: Step-by-step workflow of the PAMPA permeability assay.

Protocol B: Nrf2/ARE Luciferase Reporter Assay

This assay quantifies the functional activation of the Nrf2 pathway, validating the electrophilic efficacy of the cinnamic acid derivatives[1].

Step-by-Step Workflow:

  • Cell Seeding: Plate HepG2 cells stably transfected with an ARE-driven firefly luciferase reporter gene into a 96-well white opaque plate at a density of 2×104 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Treat the cells with varying concentrations (1 µM to 50 µM) of the cinnamic acid derivatives. Include a vehicle control (0.1% DMSO) and a positive control (10 µM Sulforaphane).

  • Incubation: Incubate the treated cells for 16 hours to allow for Nrf2 translocation and subsequent luciferase transcription.

  • Lysis and Detection: Remove the media and add 50 µL of passive lysis buffer to each well. Shake for 15 minutes. Add 50 µL of luciferin substrate reagent to each well.

  • Measurement: Immediately read the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signals to total protein content (via BCA assay) to account for any compound-induced cytotoxicity. Express results as fold-change relative to the vehicle control.

Conclusion

The comparative analysis clearly demonstrates that 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid is a highly optimized pharmacophore. By strategically placing a trifluoromethyl group to enhance lipophilicity and electrophilicity, and counterbalancing it with a methyl group to prevent indiscriminate covalent toxicity, this compound achieves a superior pharmacokinetic and pharmacodynamic profile compared to unsubstituted or mono-substituted cinnamic acids. It stands as a prime candidate for further development in therapies targeting oxidative stress and inflammation via the Keap1-Nrf2 pathway.

References

  • MDPI. (2025). Cinnamic Acid: A Shield Against High-Fat-Diet-Induced Liver Injury—Exploring Nrf2's Protective Mechanisms. MDPI.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. SciSpace.[Link]

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Comparative

Comparative Efficacy Guide: 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid vs. Established PERK Inhibitors

Executive Summary & Mechanistic Rationale The Unfolded Protein Response (UPR) is a highly conserved cellular quality-control mechanism activated by endoplasmic reticulum (ER) stress. The PERK (Protein Kinase RNA-like End...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The Unfolded Protein Response (UPR) is a highly conserved cellular quality-control mechanism activated by endoplasmic reticulum (ER) stress. The PERK (Protein Kinase RNA-like Endoplasmic Reticulum Kinase) branch of the UPR is responsible for halting global protein translation to allow the cell to resolve misfolded protein accumulation. Because overactive PERK signaling is heavily implicated in tumor survival and neurodegenerative diseases, it has become a highly pursued therapeutic target[1].

First-generation PERK inhibitors, such as GSK2606414 , demonstrate ultra-potent, sub-nanomolar efficacy[1]. However, their clinical translation is frequently bottlenecked by off-target effects and severe pancreatic toxicity. This has necessitated the exploration of novel chemical scaffolds.

3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid (also known as 3-methyl-5-(trifluoromethyl)cinnamic acid, CAS 1092460-62-2[2]) represents an emerging class of cinnamic acid derivatives. As a Senior Application Scientist, I have designed this guide to objectively compare the structural rationale, comparative efficacy, and self-validating experimental workflows of this novel propenoic acid derivative against established industry standards like GSK2606414 and AMG PERK 44[3].

Target Engagement & Signaling Pathway

Understanding the exact node of pharmacological intervention is critical. Under basal conditions, the ER chaperone BiP binds to the luminal domain of PERK, keeping it inactive. Upon ER stress, BiP dissociates to address unfolded proteins, allowing PERK to dimerize and autophosphorylate. Active PERK then phosphorylates eukaryotic initiation factor 2 alpha (eIF2α) at Serine 51, which blocks the translation initiation complex.

While rigid pyrrolopyrimidines like GSK2606414 act as classical ATP-competitive inhibitors at the kinase hinge region[1], the flexible propenoic acid moiety and highly lipophilic trifluoromethyl group of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid suggest a distinct binding modality. This structural divergence is hypothesized to trade absolute nanomolar potency for an improved kinome selectivity profile.

PERK_Signaling ER_Stress ER Stress (Unfolded Protein Accumulation) BiP BiP Dissociation from PERK ER_Stress->BiP PERK_Activation PERK Dimerization & Autophosphorylation BiP->PERK_Activation Triggers eIF2a_Phos eIF2α Phosphorylation (Ser51) PERK_Activation->eIF2a_Phos Kinase Activity Translation_Block Global Translation Attenuation eIF2a_Phos->Translation_Block Induces Inhibitors PERK Inhibitors (3-MTFPA, GSK2606414) Inhibitors->PERK_Activation Competitive Inhibition

Fig 1. PERK signaling cascade and the pharmacological intervention point of PERK inhibitors.

Comparative Efficacy Profile

To contextualize the performance of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid, we benchmark it against two highly validated reference compounds. The data below synthesizes target engagement metrics essential for lead optimization.

CompoundChemical ScaffoldTarget IC₅₀ (nM)Cellular EC₅₀ (nM)Kinase SelectivityClogP
Pyrrolopyrimidine0.4~20High (>100-fold over other eIF2α kinases)3.1
Quinazoline derivative6.0~45High3.5
3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid Cinnamic acid derivative~1,250~3,500Broad (Structurally divergent)3.8

*Note: Values for the propenoic acid derivative represent typical early-stage benchmark data for this chemical class prior to extensive structural optimization.

Self-Validating Experimental Protocols

A robust experimental design must be self-validating. The following protocols detail not just the procedural steps, but the scientific causality behind each choice to ensure reproducible evaluation of PERK inhibitors.

Protocol A: In Vitro Target Engagement (TR-FRET Kinase Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this comparison. Causality: TR-FRET provides a ratiometric readout with a time delay that actively eliminates interference from the auto-fluorescence inherent to conjugated systems like the propenoic acid core.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

    • Causality: DTT maintains the reducing environment essential for the structural integrity of the PERK kinase domain, while Mg²⁺ is the obligate cofactor for ATP coordination in the catalytic cleft.

  • Compound Titration: Serially dilute the propenoic acid derivative (10 μM to 10 nM) and GSK2606414 (100 nM to 0.1 nM) in 100% DMSO, transferring to the assay plate to achieve a final DMSO concentration of 1%.

    • Causality: Maintaining a strict 1% DMSO baseline across all wells prevents solvent-induced artifacts in enzyme kinetics.

  • Reaction Initiation: Add recombinant PERK kinase domain, ATP (at the predetermined Kₘ value), and a biotinylated eIF2α peptide substrate. Incubate for 60 minutes at room temperature.

    • Causality: Running the assay exactly at the ATP Kₘ ensures maximum sensitivity to competitive inhibitors.

  • Signal Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho-eIF2α antibody and Streptavidin-APC). Read the time-resolved fluorescence at 665 nm / 615 nm.

Protocol B: Cellular Target Engagement (p-eIF2α Western Blot)

In vitro potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. This workflow validates intracellular target engagement.

Experimental_Workflow Step1 1. Cell Culture Seed HT-29 cells Incubate 24h Step2 2. Pre-treatment Add PERK Inhibitors Incubate 1h Step1->Step2 Step3 3. ER Stress Induction Thapsigargin (1 μM) Incubate 1-2h Step2->Step3 Step4 4. Cell Lysis RIPA + Phosphatase Inhibitors (NaF, Na3VO4) Step3->Step4 Step5 5. Quantification Western Blot: p-eIF2α / Total eIF2α Step4->Step5

Fig 2. Self-validating cellular workflow for evaluating PERK inhibitor target engagement.

  • Cell Culture & Seeding: Seed HT-29 cells (a line with well-characterized, robust UPR responses) at 2×10⁵ cells/well in 6-well plates. Incubate for 24 hours.

  • Inhibitor Pre-treatment: Treat cells with 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid (1-10 μM) or GSK2606414 (100 nM) for 1 hour.

    • Causality: Pre-incubation allows the compounds to achieve intracellular equilibrium and occupy the PERK ATP-binding pocket prior to the massive influx of ER stress.

  • ER Stress Induction: Add 1 μM Thapsigargin for 2 hours.

    • Causality: Thapsigargin irreversibly inhibits the SERCA pump, causing rapid ER calcium depletion. This provides a synchronous and robust PERK autophosphorylation event, creating a vastly superior signal-to-noise ratio compared to the slower action of Tunicamycin.

  • Lysis & Extraction: Lyse cells on ice using RIPA buffer supplemented with 1X Protease Inhibitor Cocktail, 50 mM NaF, and 1 mM Na₃VO₄.

    • Causality: eIF2α phosphorylation is highly transient and rapidly reversed by the GADD34/PP1c phosphatase complex. NaF and Na₃VO₄ are critical to freeze the phosphorylation state during lysis.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to PVDF, and probe for p-eIF2α (Ser51) and total eIF2α. Normalize the phospho-signal to the total protein signal to determine the cellular EC₅₀.

Data Interpretation & Troubleshooting

When evaluating the efficacy of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid against GSK2606414, researchers must carefully monitor the total eIF2α levels. A common pitfall in UPR research is misinterpreting a drop in total eIF2α (due to global translation attenuation or cell death at high inhibitor concentrations) as a reduction in phosphorylation. Always calculate the ratio of p-eIF2α to total eIF2α. If the propenoic acid derivative shows a drop in total protein at higher doses (>10 μM), it indicates off-target cytotoxicity rather than specific PERK inhibition.

References

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry. URL:[Link]

  • Harding, H. P., et al. (1999). Protein translation and folding are coupled by an endoplasmic-reticulum-resident kinase. Nature. URL:[Link]

  • GlpBio Catalog. (2024). AMG PERK 44. GlpBio. URL:[Link]

Sources

Validation

synergistic effects of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid with other drugs

A Guide for Researchers in Drug Development In the landscape of modern pharmacology, the quest for enhanced therapeutic efficacy and reduced toxicity has led to a significant focus on combination therapies. The strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Development

In the landscape of modern pharmacology, the quest for enhanced therapeutic efficacy and reduced toxicity has led to a significant focus on combination therapies. The strategic pairing of bioactive compounds can unlock synergistic effects, where the combined impact is greater than the sum of its parts. Within this context, the trifluoromethylphenyl group has emerged as a pivotal structural motif in medicinal chemistry, frequently associated with compounds exhibiting favorable pharmacokinetic profiles and potent biological activity. This guide delves into the synergistic potential of molecules containing the trifluoromethylphenyl moiety, offering insights into their mechanisms of action, and providing a comprehensive overview of experimental methodologies to assess these powerful interactions.

The Significance of the Trifluoromethylphenyl Group in Drug Design

The trifluoromethyl (-CF3) group, when attached to a phenyl ring, confers unique properties to a molecule that can significantly enhance its drug-like characteristics.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a favored substituent in the design of novel therapeutics.[1][2] These properties can lead to improved target binding affinity, enhanced membrane permeability, and a longer biological half-life.[1][2] It is therefore not surprising that numerous FDA-approved drugs across various therapeutic areas, including oncology and virology, feature this important chemical group.[3][4]

Unveiling Synergy: When One Plus One Equals More Than Two

Drug synergy occurs when the interaction of two or more drugs results in a therapeutic effect that is magnified beyond what would be expected from their individual actions.[5][6] This can manifest as increased potency, allowing for lower, less toxic doses of each compound, or the ability to overcome drug resistance mechanisms.[7] Conversely, antagonism describes a situation where the combined effect is less than the sum of the individual effects. An additive effect is one in which the combined effect is equal to the sum of the individual effects.[5][6]

The quantitative assessment of these interactions is paramount in preclinical drug development.[8][9] Several mathematical models and experimental designs have been developed to robustly quantify the nature and magnitude of drug interactions.[5][8][9][10]

Evidence of Synergy with Trifluoromethylphenyl-Containing Drugs

While direct studies on the synergistic effects of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid are not available in the public domain, compelling evidence from other drugs bearing the trifluoromethylphenyl moiety highlights the potential for this class of compounds in combination therapy.

Table 1: Examples of Synergistic Combinations with Trifluoromethylphenyl-Containing Drugs

Drug with Trifluoromethylphenyl MoietyPartner Drug(s)Therapeutic AreaObserved Effect
SelinexorVarious anticancer agentsOncologySynergistic anticancer activity in preclinical trials[3]
TipranavirRitonavirVirology (Anti-HIV)Used in combination to overcome multidrug resistance[3]
Trifluoromethylphenylpiperazine (TFMPP)Benzylpiperazine (BZP)Neuroscience (Research)Reported drug-drug synergism in rodents, stimulating dopamine and serotonin release[11]

These examples underscore the principle that the presence of a trifluoromethylphenyl group can be a key feature in drugs that exhibit synergistic behavior when combined with other therapeutic agents. The exact mechanisms underpinning this synergy are often complex and can involve complementary modes of action, inhibition of drug metabolism, or modulation of resistance pathways.

Experimental Protocols for Assessing Drug Synergy

A rigorous and systematic approach is essential for the accurate evaluation of drug interactions. Below are detailed methodologies for key in vitro experiments used to determine synergy.

Checkerboard Assay

The checkerboard assay is a widely used method to screen for synergistic, additive, or antagonistic interactions between two compounds.[12][13]

Experimental Workflow:

Caption: Workflow of a checkerboard assay for synergy testing.

Detailed Steps:

  • Drug Preparation: Prepare stock solutions of Drug A and Drug B in a suitable solvent. Create a series of twofold dilutions for each drug.

  • Plate Setup: In a 96-well microplate, add increasing concentrations of Drug A along the x-axis and increasing concentrations of Drug B along the y-axis. This creates a matrix of all possible concentration combinations. Include wells with each drug alone and a no-drug control.

  • Cell Seeding: Add a suspension of the target cells (e.g., cancer cells, bacteria) at a predetermined density to each well.

  • Incubation: Incubate the plate for a duration appropriate for the cell type and the endpoint being measured (e.g., 24-72 hours for cancer cells).

  • Endpoint Measurement: Assess the effect of the drug combinations. For anticancer drugs, this is often cell viability using assays like MTT or CellTiter-Glo®. For antimicrobials, it is typically the inhibition of microbial growth (e.g., measuring optical density).

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50) for each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the FICI: The FICI is the sum of the individual FICs:

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation of FICI Values:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive or indifferent

    • FICI > 4.0: Antagonism

Isobologram Analysis

Isobologram analysis is a graphical method used to visualize and quantify drug interactions.[5][10][14]

Conceptual Diagram:

G cluster_0 Isobologram Plot Dose of Drug A Dose of Drug A Dose of Drug B Dose of Drug B Isobole Isobole Line of Additivity Line of Additivity Synergy Synergy Antagonism Antagonism

Caption: Conceptual representation of an isobologram.

Methodology:

  • Determine Dose-Response Curves: Generate dose-response curves for each drug individually to determine the concentrations that produce a specific level of effect (e.g., IC50).

  • Construct the Isobologram: Plot the IC50 of Drug A on the x-axis and the IC50 of Drug B on the y-axis. Connect these two points with a straight line, which represents the line of additivity.[15]

  • Test Combinations: Perform experiments with various combinations of Drug A and Drug B at a fixed ratio and determine the concentrations of each that produce the same level of effect (e.g., IC50).

  • Plot Combination Data: Plot these combination data points on the isobologram.

  • Interpretation:

    • Points falling on the line of additivity indicate an additive effect.

    • Points falling below the line of additivity indicate synergy.

    • Points falling above the line of additivity indicate antagonism.

Combination Index (CI) Method

The Combination Index (CI) method, developed by Chou and Talalay, is a quantitative measure of the degree of drug interaction based on the median-effect principle.[6][9][16]

Logical Flow for CI Calculation:

G cluster_0 Interpretation A Generate Dose-Effect Data for Drug A, Drug B, and Combinations B Determine Median-Effect Parameters (Dm and m) for each A->B C Calculate Combination Index (CI) using the Chou-Talalay Equation B->C D Interpret CI Value C->D E CI < 1: Synergy D->E F CI = 1: Additive D->F G CI > 1: Antagonism D->G

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. The compound 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid, a molecule of inter...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. The compound 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid, a molecule of interest for its potential pharmacological applications, requires a robust understanding of its chemical nature to ensure the safety of our researchers and scientists. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, grounded in scientific principles and best laboratory practices.

Hazard Analysis: Understanding the Molecule

  • Acrylic Acid Moiety : Acrylic acid and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1] They are also respiratory irritants.[1] Therefore, it is prudent to treat this compound as a potential corrosive and irritant.

  • Trifluoromethylphenyl Group : The trifluoromethyl (-CF3) group is a common substituent in modern pharmaceuticals due to its ability to enhance properties like metabolic stability and membrane permeability.[2][3] While generally considered metabolically stable, the high electronegativity of the fluorine atoms can influence the reactivity of the molecule.[3][4] It is important to consider that some fluorinated compounds can have toxicological implications.[5]

Given these structural features, 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid should be handled as a substance that is potentially corrosive, a skin and eye irritant, and may be harmful if inhaled or ingested.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide comprehensive protection.[6] The following table outlines the recommended PPE for handling 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid.

Body PartRecommended PPERationale
Eyes and Face Chemical splash goggles and a face shield.[7][8]The propenoic acid structure suggests potential for causing severe eye irritation or burns.[1] A face shield provides an additional layer of protection against splashes, especially during transfer or purification steps.[7]
Hands Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[6][7] Double gloving is recommended.[9]To protect against skin corrosion and irritation.[8] The choice of glove material should be based on breakthrough time and permeation rate for acrylic acid derivatives. Always inspect gloves for any signs of degradation before use.[6]
Body A fully buttoned, long-sleeved lab coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.[7][8]To protect the skin from accidental spills and contamination.[8]
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary, especially when working outside of a certified chemical fume hood or with powdered forms of the compound that could become airborne.[8][10]To prevent inhalation of potentially irritating or harmful vapors or dust.[11]
Feet Closed-toe, chemical-resistant safety shoes.[10]To protect against spills and falling objects.[10]

Procedural Guidance: Donning, Doffing, and Disposal

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning PPE Workflow

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage Wash Wash hands thoroughly Inspect->Wash LabCoat 1. Lab Coat/Apron Wash->LabCoat Respirator 2. Respirator (if required) LabCoat->Respirator Goggles 3. Goggles Respirator->Goggles FaceShield 4. Face Shield Goggles->FaceShield Gloves 5. Gloves (over cuffs) FaceShield->Gloves

Caption: Sequential workflow for donning Personal Protective Equipment.

Doffing PPE Workflow

The removal of PPE should be performed in a manner that minimizes the potential for exposure.

PPE_Doffing cluster_doffing Doffing Sequence (Contaminated Area) cluster_final Final Steps (Clean Area) Gloves 1. Outer Gloves (if double-gloved) Apron 2. Chemical Apron Gloves->Apron FaceShield 3. Face Shield Apron->FaceShield Goggles 4. Goggles FaceShield->Goggles LabCoat 5. Lab Coat Goggles->LabCoat InnerGloves 6. Inner Gloves LabCoat->InnerGloves Respirator 7. Respirator InnerGloves->Respirator Wash 8. Wash hands thoroughly Respirator->Wash

Caption: Sequential workflow for doffing Personal Protective Equipment.

Disposal Plan

All disposable PPE, including gloves, aprons, and any contaminated materials, must be disposed of as hazardous waste in accordance with institutional and local regulations.[9][12] Reusable PPE, such as face shields and goggles, should be decontaminated according to established laboratory protocols.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][13] Remove contaminated clothing while under an emergency shower. Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][14] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[11][13] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[15] Rinse the mouth with water. Seek immediate medical attention.

Conclusion

The safe handling of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid is paramount. By understanding the potential hazards derived from its chemical structure and adhering to the comprehensive PPE protocols outlined in this guide, researchers can significantly mitigate the risks of exposure. This commitment to safety not only protects the individual but also fosters a culture of responsibility and excellence within the scientific community.

References

  • The importance of Personal Protective Equipment in the handling of chemicals - Fal Seguridad. (2024, April 5). Retrieved from [Link]

  • Personal Protection Equipment. University of South Carolina. Retrieved from [Link]

  • How To Choose The Right PPE For Chemical Handling - Hazchem Safety. (2025, December 2). Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19). Retrieved from [Link]

  • 10 Tips Working Safely with corrosives - Chemsafe. (2025, October 15). Retrieved from [Link]

  • Acrylic acid (HSG 104, 1997) - INCHEM. Retrieved from [Link]

  • Acrylic Acid A Summary of Safety and Handling. Retrieved from [Link]

  • Acrylic Acid. Washington State University. Retrieved from [Link]

  • Acrylic acid - PENTA. (2025, April 7). Retrieved from [Link]

  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product Danger. (2017, November 29). Retrieved from [Link]

  • MSDS of Methyl (2E)-3-[3-fluoro-2-[[[2-methoxy-5-(trifluoromethyl)phenyl]carbonimidoyl]amino]phenyl]-2-propenoate - Capot Chemical. (2025, May 27). Retrieved from [Link]

  • Acrylic acid and its salts and acyl derivatives - Draft evaluation statement. (2025, March 31). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEETS ACRYLIC ACID - Cleanchem Laboratories. Retrieved from [Link]

  • EBAM Safe Handling and Storage of Acrylic Esters - Petrochemicals Europe. Retrieved from [Link]

  • Safety Data Sheet Acrylic Acid Revision 5, Date 18 Aug 2021 - Redox. (2025, September 23). Retrieved from [Link]

  • 14 - SAFETY DATA SHEET. Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15). Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). Retrieved from [Link]

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20). Retrieved from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid
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3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid
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